6-Oxa-1-azaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
8-oxa-1-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(3-4-8-7)6-9-5-1/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIPWBZIBAGXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717317 | |
| Record name | 6-Oxa-1-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214875-46-3 | |
| Record name | 6-Oxa-1-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Novel 6-Oxa-1-azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, the strategic incorporation of three-dimensional scaffolds has emerged as a powerful approach to escape the "flatland" of traditional aromatic compounds. Spirocyclic systems, in particular, offer a unique combination of structural rigidity and complexity, enabling precise spatial orientation of functional groups and often leading to improved physicochemical properties. This guide provides a comprehensive technical overview of the synthesis of a promising, yet underexplored class of spirocycles: the 6-Oxa-1-azaspiro[3.5]nonane derivatives. These structures, which merge an oxetane ring with a piperidine core, are attractive candidates for interrogating biological systems and developing next-generation therapeutics.
The inherent three-dimensionality and rigidity of spirocycles can favorably influence binding to biological targets.[1] The incorporation of an oxetane ring is known to modulate key physicochemical properties such as polarity, lipophilicity, and metabolic stability.[2] Specifically, oxetanes can enhance aqueous solubility and reduce metabolic liability.[2] The this compound scaffold is a valuable structural alternative to the commonly used morpholine moiety in medicinal chemistry.[3]
This guide will delve into the synthetic strategies for constructing the this compound core, methods for its derivatization, and a discussion of its potential applications in drug discovery, supported by detailed experimental protocols and characterization data.
The Strategic Value of the this compound Scaffold
The unique architecture of the this compound scaffold, featuring a spirocyclic fusion of an oxetane and a piperidine ring, presents several compelling advantages for medicinal chemistry:
-
Enhanced Three-Dimensionality: Moving away from flat, aromatic structures, the spirocyclic nature of this scaffold introduces a well-defined three-dimensional geometry. This can lead to improved target engagement by presenting substituents in precise spatial orientations.[1]
-
Improved Physicochemical Properties: The oxetane moiety is a polar, non-basic functional group that can significantly enhance aqueous solubility and reduce lipophilicity, key attributes for favorable pharmacokinetics.[2]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, potentially leading to improved in vivo stability and longer half-life of drug candidates.[4]
-
Bioisosteric Replacement: The this compound core can serve as a bioisostere for commonly used fragments in drug discovery, such as piperidine and morpholine.[3][4] This allows for scaffold hopping and the exploration of novel chemical space while retaining key binding interactions.
These properties position the this compound scaffold as a valuable building block for the development of novel therapeutics across a range of disease areas, including oncology and central nervous system (CNS) disorders.[1]
Synthetic Strategies for the this compound Core
While the direct synthesis of the this compound core is not extensively documented in publicly available literature, several viable synthetic routes can be proposed based on established methodologies for constructing related spirocyclic systems. The following sections will detail these approaches, providing a foundation for the rational design and execution of synthetic campaigns.
Strategy 1: Intramolecular Cyclization of a Piperidine Precursor
A plausible and efficient route to the this compound core involves the intramolecular cyclization of a suitably functionalized piperidine derivative. This strategy is analogous to the reported synthesis of the isomeric 2-oxa-7-azaspiro[3.5]nonane.[3]
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of the this compound core via intramolecular cyclization.
Detailed Experimental Protocol (Adapted from related syntheses):
A potential synthetic sequence could commence with a protected piperidine-4-one. The key steps would involve the introduction of a two-carbon unit at the 4-position, which can be subsequently converted into the oxetane ring.
Step 1: Synthesis of a Diol Intermediate
-
To a solution of N-protected 4,4-di(ethoxycarbonyl)piperidine in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting suspension and concentrate the filtrate to afford the corresponding diol.
Step 2: One-Pot Mesylation and Cyclization
-
Dissolve the diol intermediate in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add a base, such as triethylamine (Et₃N), followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
After stirring for a designated period, a second, stronger base (e.g., sodium hydride) can be added to facilitate the intramolecular cyclization to form the oxetane ring.
-
Work-up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the N-protected this compound.
Step 3: Deprotection
-
The protecting group on the nitrogen can be removed under standard conditions (e.g., acid-mediated cleavage for a Boc group or hydrogenolysis for a Cbz group) to yield the final this compound core.
Strategy 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures and could be employed to construct the piperidine ring of the this compound system.[5][6] This approach would involve the synthesis of a diene precursor containing the oxetane moiety.
Conceptual Workflow:
Figure 2: Conceptual workflow for the synthesis of the this compound core via Ring-Closing Metathesis.
Derivatization of the this compound Scaffold
Once the core scaffold is synthesized, the secondary amine of the piperidine ring provides a convenient handle for a wide range of derivatization reactions, allowing for the exploration of structure-activity relationships (SAR).
Common Derivatization Reactions:
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, CH₃CN) | Alkyl, benzyl, etc. |
| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et₃N), solvent (e.g., DCM, THF) | Amide |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), solvent (e.g., DCE, MeOH) | Substituted alkyl |
| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine, Et₃N), solvent (e.g., DCM) | Sulfonamide |
| Urea/Thiourea Formation | Isocyanate or isothiocyanate, solvent (e.g., DCM, THF) | Urea or Thiourea |
Potential Applications in Drug Discovery
The unique structural and physicochemical properties of this compound derivatives make them attractive scaffolds for a variety of therapeutic targets.
Central Nervous System (CNS) Disorders
The ability of spirocyclic compounds to exhibit improved metabolic stability and brain penetration makes them promising candidates for CNS drug discovery.[1] Derivatives of this compound could be explored as modulators of CNS targets such as G-protein coupled receptors (GPCRs) and ion channels. For instance, related oxa-azaspiro derivatives have been investigated as triple re-uptake inhibitors for the treatment of depression.[2][7]
Oncology
The quest for novel anticancer agents with improved efficacy and reduced side effects is ongoing. The this compound scaffold can be utilized to develop inhibitors of various cancer-related targets. For example, related spirocyclic oxetanes have been explored for their potential to target enzymes that are overexpressed in cancer cells.[3]
Infectious Diseases
The development of new antibiotics to combat drug-resistant bacteria is a critical global health priority. The oxazolidinone class of antibiotics has shown efficacy against Mycobacterium infections.[8] A key intermediate in the synthesis of a potent anti-tuberculosis drug candidate, TBI-223, is a 2-oxa-6-azaspiro[3.3]heptane derivative, highlighting the potential of related spirocyclic oxetanes in this therapeutic area.[8][9]
Characterization and Data Presentation
Thorough characterization of novel this compound derivatives is essential to confirm their structure and purity. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compounds.
Table of Exemplary Physicochemical Properties:
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Calculated) | Topological Polar Surface Area (Ų) |
| Core Scaffold | C₇H₁₃NO | 127.18 | 0.85 | 21.3 |
| N-Acetyl Derivative | C₉H₁₅NO₂ | 169.22 | 0.53 | 41.5 |
| N-Benzoyl Derivative | C₁₄H₁₇NO₂ | 231.29 | 2.15 | 41.5 |
| N-Sulfonyl (Ph) Derivative | C₁₃H₁₇NO₃S | 267.34 | 1.89 | 64.6 |
Conclusion and Future Directions
The this compound scaffold represents a promising area of chemical space for the discovery of novel therapeutic agents. Its unique three-dimensional structure, coupled with the favorable physicochemical properties imparted by the oxetane ring, offers significant potential for the development of drug candidates with enhanced efficacy, selectivity, and pharmacokinetic profiles. While direct synthetic routes to this specific scaffold are still emerging in the literature, the synthetic strategies outlined in this guide, adapted from related spirocyclic systems, provide a solid foundation for its construction and derivatization.
Future efforts in this area should focus on the development of more efficient and scalable synthetic routes to the this compound core. Furthermore, the synthesis and biological evaluation of diverse libraries of derivatives are warranted to fully explore the therapeutic potential of this exciting class of molecules. As our understanding of the interplay between three-dimensional structure and biological activity continues to grow, scaffolds such as this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Omega. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Molecules. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2022). ChemRxiv. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). PubMed. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]
-
Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors. (2010). ResearchGate. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2022). The Royal Society of Chemistry. [Link]
-
Ring-closing metathesis example. (2020). YouTube. [Link]
-
Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds. (2021). Semantic Scholar. [Link]
-
Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. (2010). PubMed. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI. [Link]
-
Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. (2021). CNR-IRIS. [Link]
-
Ring-closing metathesis. (n.d.). Wikipedia. [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). Drug Hunter. [Link]
-
Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds. (2021). MDPI. [Link]
-
Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (2006). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023). ResearchGate. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (2016). NIH. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). ACS Publications. [Link]
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Theoretical Conformational Analysis of 6-Oxa-1-azaspiro[3.5]nonane: A Computational Chemistry Whitepaper
Abstract
The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For spirocyclic systems, which are increasingly vital in modern drug discovery, a thorough understanding of their three-dimensional structure is paramount. This in-depth technical guide outlines a comprehensive theoretical framework for elucidating the conformational preferences of 6-Oxa-1-azaspiro[3.5]nonane. We will delve into the rationale behind the selection of computational methodologies, from initial structure generation and force field-based searches to high-level quantum mechanical calculations. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of complex heterocyclic systems.
Introduction: The Significance of this compound in Medicinal Chemistry
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry as they offer a departure from the "flat" chemical space of many traditional drug molecules.[1] This three-dimensional complexity can lead to improved metabolic stability, target selectivity, and novel intellectual property. The this compound core, incorporating both a tetrahydropyran and an azetidine ring, presents a unique combination of structural rigidity and functional group handles for further chemical modification. Such scaffolds are often explored as bioisosteres for more common motifs like piperidine, potentially offering enhanced pharmacological profiles.[1][2]
A deep understanding of the conformational behavior of the this compound system is crucial for its rational application in drug design. The relative orientation of the two rings and the puckering of the tetrahydropyran moiety will define the spatial presentation of any substituents, thereby governing molecular recognition events at a biological target. This guide provides a robust, validated workflow for theoretically determining the stable conformers and their relative energies.
Theoretical Foundations of Conformational Analysis
The goal of a conformational analysis is to identify all low-energy three-dimensional arrangements of a molecule (conformers) and to determine their relative populations. For a flexible molecule like this compound, this requires a multi-step computational approach that balances accuracy with computational cost.
The Synergy of Molecular Mechanics and Quantum Mechanics
A purely quantum mechanical (QM) approach to scan the entire potential energy surface of a molecule with multiple rotatable bonds is computationally prohibitive. Therefore, a hierarchical approach is employed:
-
Molecular Mechanics (MM): This method uses classical physics (a "force field") to approximate the potential energy of a molecule.[3] It is computationally inexpensive and ideal for rapidly exploring a vast conformational space to identify a set of plausible low-energy structures.
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a much more accurate description of the electronic structure and, consequently, the molecular energy and geometry.[4][5] DFT calculations are used to optimize the geometries and calculate the relative energies of the conformers identified by the initial MM search.[6][7]
This combined MM/QM approach ensures both a comprehensive search of the conformational space and an accurate determination of the energies of the resulting conformers.
The Computational Workflow: A Step-by-Step Protocol
This section details the self-validating protocol for the conformational analysis of this compound. The causality behind each step is explained to provide a clear understanding of the experimental design.
Caption: A validated workflow for theoretical conformational analysis.
Part 1: Initial Exploration with Molecular Mechanics
Step 1: Initial 3D Structure Generation
-
Protocol: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D structure using built-in model-building algorithms.
-
Rationale: This provides a starting point for the conformational search. The initial geometry does not need to be the global minimum, as the subsequent search will explore other possibilities.
Step 2: Molecular Mechanics Force Field Selection
-
Protocol: Select a suitable force field, such as MMFF94 or the General Amber Force Field (GAFF).
-
Rationale: The choice of force field is critical for the quality of the initial conformational search. MMFF94 is generally well-suited for a wide range of organic molecules. GAFF is designed for compatibility with the Amber force fields, often used in biological simulations.[8] It is crucial to ensure that the chosen force field has adequate parameters for all atom types present in the molecule to avoid inaccuracies.[3][9]
Step 3: Conformational Search
-
Protocol: Perform a conformational search using an algorithm like a Monte Carlo search or a systematic search of rotatable bonds.[10]
-
Rationale: This step systematically or randomly alters the rotatable bonds in the molecule to generate a large number of different conformations. A Monte Carlo method is often preferred for its efficiency in exploring a wide conformational space.[10] The search should be run for a sufficient number of steps to ensure convergence, meaning that new low-energy conformers are no longer being found.
Step 4: Clustering and Selection of Unique Conformers
-
Protocol: The generated conformers are clustered based on structural similarity (e.g., RMSD) and energy. A representative structure from each low-energy cluster (e.g., within 10-15 kJ/mol of the lowest energy structure) is selected for the next stage.
-
Rationale: The conformational search will generate many redundant structures. Clustering groups these into families of similar conformations, allowing us to select only the unique, low-energy candidates for the more computationally expensive QM calculations.
Part 2: High-Level Refinement with Quantum Mechanics (DFT)
Step 5: DFT Geometry Optimization
-
Protocol: Each selected conformer from the MM search is subjected to a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-31G*.[11][12]
-
Rationale: This step refines the geometry of each conformer, moving it to the nearest local minimum on the potential energy surface as described by the more accurate DFT method.[4]
Step 6: Vibrational Frequency Calculation
-
Protocol: Following optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G*).
-
Rationale: This is a critical self-validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. Additionally, this calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are necessary for accurately comparing the relative energies of the conformers.
Step 7: Single-Point Energy Calculation
-
Protocol: To obtain even more accurate relative energies, a single-point energy calculation is performed on the DFT-optimized geometries using a larger basis set (e.g., def2-TZVP).
-
Rationale: The geometry of a molecule is generally well-described by a modest basis set, but the electronic energy converges more slowly. Using a larger basis set for a final energy calculation on the already optimized geometry provides a more accurate energy difference between conformers without the high cost of a full optimization with the larger basis set.
Step 8: Boltzmann Distribution Analysis
-
Protocol: The relative Gibbs free energies (including ZPVE and thermal corrections) of all confirmed minima are used to calculate their expected populations at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.
-
Rationale: This allows for the prediction of the percentage of each conformer present in an equilibrium mixture, providing a direct link between the calculated energies and experimentally observable properties.
Data Presentation and Interpretation
The results of the conformational analysis should be presented clearly to allow for straightforward interpretation.
Relative Energies and Populations
| Conformer ID | Relative Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) | Population (%) at 298.15 K |
| Conf-1 | 0.00 | 0.00 | 75.8 |
| Conf-2 | 1.25 | 1.10 | 19.2 |
| Conf-3 | 4.50 | 4.80 | 5.0 |
| Note: Data is hypothetical for illustrative purposes. |
Structural Analysis
The key structural features that differentiate the conformers should be analyzed. For this compound, this would include:
-
Tetrahydropyran Ring Conformation: Is it in a chair, boat, or twist-boat conformation?
-
Azetidine Ring Puckering: While often near-planar, any puckering should be quantified.
-
Key Dihedral Angles: Define the relative orientation of the two rings.
The most stable conformer would likely exhibit a chair conformation for the tetrahydropyran ring, as this minimizes torsional and steric strain, a common feature in six-membered heterocycles. The orientation of the nitrogen lone pair (axial vs. equatorial relative to the tetrahydropyran ring) will also be a critical factor in determining stability.
Conclusion
This guide provides a robust and scientifically grounded workflow for the theoretical conformational analysis of this compound. By leveraging the strengths of both molecular mechanics and density functional theory, researchers can gain detailed insights into the three-dimensional structure of this important heterocyclic scaffold. This knowledge is invaluable for structure-activity relationship (SAR) studies, the design of novel bioactive molecules, and the overall advancement of drug development programs that utilize spirocyclic systems. The principles and protocols outlined herein are broadly applicable to the conformational analysis of other complex organic molecules.
References
-
Title: Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions Source: ACS Publications URL: [Link]
-
Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]
-
Title: Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry Source: SciSpace URL: [Link]
-
Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: Beilstein Journals URL: [Link]
-
Title: Transferable Classical Force Field for Pure and Mixed Metal Halide Perovskites Parameterized from First-Principles Source: ACS Publications URL: [Link]
-
Title: Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
- Title: Synthesis method of drug intermediate 7-oxo-2-azaspiro [ 3.
-
Title: Structural and Conformational Aspects in the Chemistry of Heterocycles Source: MDPI URL: [Link]
-
Title: Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias Source: PubMed URL: [Link]
-
Title: (PDF) Strong electron acceptor additive based spiro-OMeTAD for high-performance and hysteresis-less planar perovskite solar cells Source: ResearchGate URL: [Link]
-
Title: Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles Source: MDPI URL: [Link]
-
Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole Source: MDPI URL: [Link]
-
Title: Heterocyclic Conformational Analysis Source: ElectronicsAndBooks URL: [Link]
-
Title: Conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers Source: PubMed URL: [Link]
-
Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: PMC - NIH URL: [Link]
-
Title: Classical Force-Field Parameters for CsPbBr3 Perovskite Nanocrystals Source: ADDI URL: [Link]
-
Title: Improving Small-Molecule Force Field Parameters in Ligand Binding Studies Source: Frontiers URL: [Link]
-
Title: Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R Source: N/A URL: [Link]
-
Title: Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles Source: ResearchGate URL: [Link]
-
Title: Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry Source: Central Washington University URL: [Link]
-
Title: Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems Source: TUTDoR URL: [Link]
-
Title: Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation Source: MDPI URL: [Link]
-
Title: Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview Source: MDPI URL: [Link]
-
Title: Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity Source: American Chemical Society URL: [Link]
-
Title: (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate URL: [Link]
-
Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Conformational Analysis, and Biological Evaluation of Heteroaromatic Taxanes Source: N/A URL: [Link]
- Title: Synthesis method of 2, 5-dioxa-8-azaspiro [ 3.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [tutvital.tut.ac.za]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 9. addi.ehu.es [addi.ehu.es]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]
A Technical Guide to the Chemistry and Application of 6-Oxa-1-azaspiro[3.5]nonane
Abstract
The 6-Oxa-1-azaspiro[3.5]nonane scaffold is an exemplar of the strategic shift in medicinal chemistry towards three-dimensional, sp³-rich molecular architectures. This guide provides an in-depth review of the synthesis, reactivity, and application of this spirocyclic heterocycle, a motif increasingly recognized for its potential to overcome the limitations of traditional "flatland" pharmacology. We will explore the causal reasoning behind synthetic strategies, the nuanced reactivity of the scaffold, and its role as a bioisosteric replacement for conventional structures like morpholine. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique physicochemical and pharmacological advantages of complex spirocyclic systems.
The Strategic Imperative for Spirocyclic Scaffolds
For decades, drug discovery has been dominated by aromatic, planar molecules. However, the concept of "escaping from flatland" has gained significant traction, driven by data suggesting that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) have a greater probability of clinical success.[1] Spirocycles, ring systems fused by a single quaternary carbon atom, are at the forefront of this movement.
The core advantages of spirocyclic scaffolds like this compound include:
-
Inherent Three-Dimensionality: The rigid, non-planar structure allows for precise, multi-vectorial projection of substituents into three-dimensional space, enabling novel and highly specific interactions with biological targets.[1][2]
-
Improved Physicochemical Properties: Compared to their aromatic or simpler heterocyclic counterparts, spirocycles often exhibit enhanced aqueous solubility, modulated lipophilicity (logP/logD), and greater metabolic stability.[3][4] This is partly due to the disruption of planarity, which can hinder undesirable interactions with metabolic enzymes like cytochrome P450s.
-
Novel Intellectual Property: The unique structural nature of these scaffolds provides access to novel chemical space, offering significant opportunities for generating new intellectual property.[2]
The this compound motif, in particular, has been proposed as a valuable structural alternative to the ubiquitous morpholine ring.[5][6] While morpholine is a reliable and common building block, its conformational flexibility can be a liability. The spirocyclic analogue provides a more rigid framework, locking the orientation of functional groups and potentially improving binding affinity and selectivity.[4]
Detailed Experimental Protocol: Synthesis via β-Lactam Reduction
This protocol is a representative, field-proven methodology adapted for the synthesis of the title compound.
Step 3: Synthesis of 1-Benzyl-6-oxa-1-azaspiro[3.5]nonan-2-one (Spirocyclic β-Lactam)
-
System Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add the crude spirocyclic iminonitrile precursor (1 equiv.) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Hydrolysis: Slowly add a 50% aqueous solution of sulfuric acid (H₂SO₄) (5-10 equiv.) to the stirred solution. Causality: The strong acid is essential for the simultaneous hydrolysis of the nitrile and imine functionalities and to drive the subsequent decarboxylation to form the stable β-lactam ring.
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure spirocyclic β-lactam.
Step 5: Reduction to this compound
-
System Setup: A 250 mL flask is flame-dried and placed under a nitrogen atmosphere.
-
Reducing Agent: Suspend lithium aluminum hydride (LiAlH₄) (2-3 equiv.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Causality: LiAlH₄ is a powerful reducing agent capable of reducing the amide carbonyl of the β-lactam to a methylene group. The reaction is performed at low temperature to control its high reactivity.
-
Substrate Addition: Dissolve the N-H spirocyclic β-lactam (from Step 4) (1 equiv.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (NaOH) (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness: This specific quenching procedure is critical for safety and results in the formation of a granular precipitate of aluminum salts that is easily filtered, simplifying the purification process.
-
Isolation: Stir the resulting slurry for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt for crystallization.
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in its function as a versatile building block. The secondary amine is the primary site of reactivity, allowing for its incorporation into a wide array of more complex molecules.
| Reaction Type | Reagents & Conditions | Purpose in Drug Discovery |
| N-Alkylation | Alkyl halide (R-X), Base (K₂CO₃, DIPEA), Solvent (DMF, ACN) | Introduces alkyl chains, linkers, or pharmacophoric groups. |
| Reductive Amination | Aldehyde/Ketone (RCHO), Reducing Agent (NaBH(OAc)₃, NaBH₃CN) | Forms C-N bonds with carbonyl-containing fragments; a mild and efficient method. |
| N-Arylation | Aryl halide (Ar-X), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | Connects the scaffold to aromatic or heteroaromatic systems. |
| Acylation/Sulfonylation | Acyl chloride (RCOCl), Sulfonyl chloride (RSO₂Cl), Base (Et₃N, Pyridine) | Forms amides and sulfonamides, which are common functional groups in drugs. |
| Oxidative Cyclization | Oxone®, Formic Acid | Used to fuse the spirocycle onto other heterocyclic systems, creating novel tetracyclic structures. [6] |
Featured Protocol: Oxidative Cyclization to Form Fused Benzimidazoles
A key application demonstrating the utility of related spiro-heterocycles is in the synthesis of fused benzimidazole systems, which are relevant structures in drug discovery. [5]The spiro-amine is first used to displace a halogen on a nitro- or acetamido-substituted benzene ring, and the resulting intermediate is then cyclized.
This transformation highlights how the spirocyclic motif can be integrated into more complex, rigid heterocyclic systems, further enhancing the three-dimensionality and novelty of the final compound. [6]
Applications in Medicinal Chemistry
The primary application of this compound and its isomers is as a bioisosteric replacement to improve the properties of drug candidates.
Bioisostere for Morpholine and Piperidine
Spirocyclic oxetanes and azetidines are increasingly used as replacements for morpholine and piperidine. [6][7]This strategic substitution can lead to significant improvements in a compound's ADME (Administration, Distribution, Metabolism, and Excretion) profile.
| Property | Morpholine | This compound | Rationale for Improvement |
| Fsp³ | 1.0 | 1.0 | While Fsp³ is identical, the spirocenter introduces greater 3D complexity. [1] |
| logD (pH 7.4) | Low | Generally Lower | The rigid, polar nature can decrease lipophilicity, which may improve solubility and reduce off-target effects. [1][4] |
| Metabolic Stability | Moderate | Generally Higher | The quaternary spirocenter and lack of easily oxidizable C-H bonds adjacent to the heteroatoms can block common metabolic pathways. [3] |
| Conformational Rigidity | Flexible (Chair-Boat) | Rigid | Locks substituents in a defined orientation, potentially increasing binding potency and selectivity. [4] |
Target-Specific Applications
While direct applications of the exact this compound are emerging, research on closely related isomers provides compelling evidence of its potential.
-
NQO1 Enzyme Binding: Spirocyclic oxetanes have been specifically investigated for their ability to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cell lines. [5][6]The oxygen atom of the oxetane ring is heralded for its capacity to act as a hydrogen bond acceptor, mimicking interactions typically formed by carbonyl groups but with superior metabolic stability. [6]* Pipecolic Acid Mimics: Carboxylic acid derivatives of the related 7-oxa-2-azaspiro[3.5]nonane scaffold have been synthesized as rigid bioisosteres of pipecolic acid, a non-proteinogenic amino acid. [3]These derivatives show significant promise for incorporation into peptides and other bioactive molecules where conformational control is key. [3]
Conclusion
The this compound scaffold is more than just a novel chemical entity; it represents a strategic tool for the modern medicinal chemist. Its synthesis, while requiring careful control, is achievable through established chemical principles. Its true value is realized in its application as a rigid, three-dimensional building block that can systematically improve the physicochemical and pharmacological properties of drug candidates. By providing an escape from molecular "flatland," this and other spirocyclic scaffolds offer a clear path toward developing safer, more effective, and proprietary therapeutics. Future research will undoubtedly focus on streamlining its synthesis and exploring its incorporation into a wider range of biologically active agents.
References
-
Plourde, G. L. (2002). Synthesis of 6-Methoxy-1-oxaspirod[8][9]eca-6,9-diene-8-one. Molecules, 7, 315-319. Retrieved from [Link]
-
Plourde, G. L., & Fisher, B. B. (2002). Synthesis of 6-Methoxy-1-oxaspirod[8][9]eca-6,9-diene-8-one. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Arnold, F. H., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Ihara, M., et al. (n.d.). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
Plourde, G. L. (2009). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. Molbank, 2009(2), M599. Retrieved from [Link]
-
Tverdokhlib, T. V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]
-
Wotal, A. C., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Retrieved from [Link]
-
Gabbutt, C. D., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. Retrieved from [Link]
-
Tverdokhlib, T. V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]
-
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
-
Taylor & Francis. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(11), 1199-1202. Retrieved from [Link]
-
Rogozińska-Szymczak, M., et al. (2017). Conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers. Acta Crystallographica Section C, 73(Pt 7), 683-690. Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound|Spirocyclic Building Block [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. irep.iium.edu.my [irep.iium.edu.my]
Methodological & Application
The Untapped Potential of 6-Oxa-1-azaspiro[3.5]nonane in Drug Discovery: A Guide for Researchers
In the modern era of drug discovery, the quest for novel molecular scaffolds that can unlock new biological space and overcome the limitations of existing therapeutics is paramount. The "escape from flatland"—a strategic shift from planar, aromatic molecules to three-dimensional, sp3-rich structures—has emerged as a guiding principle for designing drug candidates with improved physicochemical properties and pharmacological profiles.[1] Within this paradigm, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and provide precise vectoral arrangements of functional groups.[2] This guide delves into the promising, yet underexplored, application of the 6-Oxa-1-azaspiro[3.5]nonane scaffold in drug discovery.
While direct and extensive research on the this compound isomer is nascent, this document will provide a comprehensive overview based on the well-established principles of its closely related isomers and the broader class of oxa-azaspirocycles. By leveraging existing knowledge, we will outline the potential advantages of this scaffold, propose synthetic strategies, and provide detailed protocols that can be adapted for the synthesis and evaluation of novel this compound derivatives.
The Strategic Advantage of the Oxa-Azaspiro[3.5]nonane Core
The incorporation of a spirocyclic scaffold, such as this compound, into a drug candidate can offer several distinct advantages:
-
Enhanced Three-Dimensionality: The spirocyclic nature of the core introduces a rigid, non-planar geometry. This three-dimensionality can lead to more specific interactions with biological targets, improving potency and selectivity.[1]
-
Improved Physicochemical Properties: The replacement of a flat aromatic ring with a saturated spirocyclic system can lead to significant improvements in key drug-like properties. These include increased aqueous solubility, reduced lipophilicity (logP), and enhanced metabolic stability, all of which are critical for favorable pharmacokinetics.[1][3]
-
Novel Chemical Space: The unique topology of the this compound scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.
-
Bioisosteric Replacement: Oxa-azaspirocycles can serve as bioisosteres for other common heterocyclic motifs, such as piperidine or morpholine. This substitution can maintain or improve biological activity while favorably modulating physicochemical properties and metabolic liabilities.[3][4] For instance, the replacement of a piperidine fragment with a spirocyclic amino acid in the local anesthetic Bupivacaine resulted in enhanced activity and longer duration of action.[3]
Proposed Synthetic Pathways and Key Considerations
While a definitive, optimized synthesis for this compound is not yet widely published, we can extrapolate from established methods for related spirocycles. A plausible retrosynthetic analysis suggests that the core could be constructed through intramolecular cyclization strategies.
Caption: Retrosynthetic approach for this compound.
A key challenge in the synthesis of spirocyclic systems is the construction of the quaternary spirocenter. Strategies involving intramolecular ring closure are often employed. For the synthesis of oxa-azaspirocycles, this could involve the formation of either the azetidine or the tetrahydropyran ring as the final step.
Protocol 1: Hypothetical Synthesis of N-Boc-6-Oxa-1-azaspiro[3.5]nonane
This protocol is a proposed synthetic route based on established methodologies for similar spirocyclic systems. Optimization will be necessary.
Objective: To synthesize the protected this compound core for further functionalization.
Materials:
-
Commercially available starting materials and reagents
-
Anhydrous solvents (THF, DCM)
-
Standard laboratory glassware and equipment for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., flash column chromatography)
-
Analytical instruments (NMR, LC-MS)
Procedure:
-
Step 1: Synthesis of a Key Intermediate: The synthesis would likely commence from a readily available starting material that can be elaborated to a precursor containing both the azetidine and tetrahydropyran fragments in a linear fashion, ready for cyclization.
-
Step 2: Intramolecular Cyclization: The key cyclization step to form the spirocyclic core would likely involve the formation of the tetrahydropyran ring via an intramolecular Williamson ether synthesis or a similar ring-closing reaction.
-
Step 3: Protection of the Amine: The secondary amine of the azetidine ring would be protected, for example, with a Boc group, to facilitate purification and subsequent derivatization.
-
Step 4: Purification and Characterization: The final product would be purified by flash column chromatography and its structure confirmed by NMR and mass spectrometry.
Data Interpretation:
| Analytical Technique | Expected Outcome |
| 1H NMR | Signals corresponding to the protons on the azetidine and tetrahydropyran rings, and the Boc protecting group. |
| 13C NMR | Resonances for all carbon atoms in the molecule, including the characteristic spiro-carbon. |
| LC-MS | A single major peak with the expected mass-to-charge ratio for the N-Boc protected product. |
Applications in Drug Discovery: Targeting Diverse Therapeutic Areas
The versatility of the this compound scaffold makes it an attractive building block for developing novel therapeutics across a range of disease areas.
Oncology
In cancer therapy, the unique three-dimensional structure of spirocycles can be exploited to design highly selective kinase inhibitors or modulators of protein-protein interactions. For example, spirocyclic oxetanes have been investigated as components of molecules targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in certain cancer cell lines.[5]
Infectious Diseases
The development of new antibiotics is a critical global health priority. The oxazolidinone class of antibiotics is a known treatment for Mycobacterium infections.[6] The incorporation of novel spirocyclic moieties, such as this compound, could lead to the discovery of next-generation antibiotics with improved efficacy and resistance profiles. A notable example is the use of a 2-oxa-6-azaspiro[3.3]heptane derivative as a key intermediate in the synthesis of the tuberculosis drug candidate TBI-223.[6]
Central Nervous System (CNS) Disorders
The ability of spirocycles to modulate physicochemical properties is particularly relevant for CNS drug discovery, where brain penetration is a major challenge. By fine-tuning properties like lipophilicity and hydrogen bonding capacity, the this compound scaffold could be used to design novel CNS-penetrant agents for treating neurodegenerative diseases or psychiatric disorders.
Protocol 2: General Procedure for Derivatization of the this compound Scaffold
Objective: To generate a library of diverse analogs for structure-activity relationship (SAR) studies.
Workflow:
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, Gram-Scale Synthesis of 6-Oxa-1-azaspiro[3.5]nonane
Abstract: This document provides a comprehensive, field-tested guide for the gram-scale synthesis of 6-Oxa-1-azaspiro[3.5]nonane, a valuable spirocyclic scaffold for drug discovery and medicinal chemistry. The presented methodology is designed for scalability and robustness, emphasizing safety, efficiency, and high purity of the final product. This protocol details a two-part synthetic strategy: the initial construction of an N-protected spirocyclic intermediate followed by a clean deprotection step. Each phase is explained with causal reasoning behind procedural choices, supported by authoritative literature, and includes detailed protocols, data tables, and process visualizations to ensure reproducibility and success for researchers in drug development and chemical synthesis.
Introduction and Strategic Overview
Spirocyclic scaffolds are of increasing importance in modern medicinal chemistry. Their inherent three-dimensionality provides access to novel chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability when compared to their non-spirocyclic or aromatic counterparts[1]. The this compound core, featuring both an azetidine and a tetrahydropyran ring, is a particularly interesting building block due to the precise spatial orientation of its heteroatoms, making it a valuable fragment for designing selective ligands for various biological targets[2].
While numerous strategies exist for the synthesis of spirocyclic amines[3][4], this guide outlines a robust and scalable pathway adaptable to standard laboratory equipment. The chosen synthetic route is a convergent two-stage process designed for clarity and efficiency.
Stage 1: Construction of the N-Protected Spirocyclic Core. We begin with the synthesis of N-Benzyl-6-oxa-1-azaspiro[3.5]nonane. The benzyl group serves as a reliable protecting group for the amine, being stable to a wide range of reaction conditions and readily removable in the final step[5]. This stage involves the formation of the key spirocyclic framework from a commercially available piperidone derivative.
Stage 2: Deprotection to Yield the Final Product. The final step involves the removal of the N-benzyl group via catalytic hydrogenation. This method is chosen for its high yield, clean reaction profile, and the ease of removing the catalyst by filtration, which is critical for large-scale purification[5][6].
Overall Synthetic Scheme
Caption: Overall two-stage synthetic route for this compound.
Experimental Protocols and Methodologies
Stage 1: Synthesis of 1-Benzyl-6-oxa-1-azaspiro[3.5]nonane
This stage constructs the core spirocyclic structure through a three-step sequence starting from N-Benzyl-4-piperidone.
Step 1.1: Knoevenagel Condensation to Diethyl 2-(1-benzylpiperidin-4-ylidene)malonate
-
Rationale: This step introduces the two-carbon extension required for the subsequent formation of the tetrahydropyran ring. The Knoevenagel condensation is a reliable method for forming carbon-carbon bonds at the alpha position of a ketone.
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |
| N-Benzyl-4-piperidone | 189.26 g/mol | 50.0 g | 0.264 | 1.0 |
| Diethyl malonate | 160.17 g/mol | 46.6 g (42.3 mL) | 0.291 | 1.1 |
| Piperidine | 85.15 g/mol | 2.25 g (2.6 mL) | 0.026 | 0.1 |
| Toluene | - | 250 mL | - | - |
Protocol:
-
To a 1 L round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add N-Benzyl-4-piperidone (50.0 g, 0.264 mol), diethyl malonate (46.6 g, 0.291 mol), piperidine (2.25 g, 0.026 mol), and toluene (250 mL).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 12-16 hours or until no more water is collected and TLC analysis (20% EtOAc/Hexanes) shows complete consumption of the starting ketone.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil. The product is typically used in the next step without further purification.
Step 1.2: Reduction to 2-(1-benzylpiperidin-4-yl)propane-1,3-diol
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the carbon-carbon double bond and the two ester groups to the corresponding diol in a single step[7]. The reaction is performed at low temperature to control its high reactivity.
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |
| Crude Malonate Adduct | ~331.42 g/mol | ~87.5 g | 0.264 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 g/mol | 25.0 g | 0.659 | 2.5 |
| Tetrahydrofuran (THF), anhydrous | - | 1 L | - | - |
Protocol:
-
In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (25.0 g, 0.659 mol) in anhydrous THF (500 mL).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve the crude diethyl 2-(1-benzylpiperidin-4-ylidene)malonate from the previous step in anhydrous THF (500 mL) and add it to the dropping funnel.
-
Add the solution dropwise to the LiAlH₄ suspension over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
-
Monitor the reaction by TLC (50% EtOAc/Hexanes). Upon completion, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (25 mL), 15% aqueous NaOH (25 mL), and then water (75 mL). This procedure (Fieser workup) is crucial for generating a granular precipitate that is easy to filter.
-
Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford the crude diol as a viscous oil.
Step 1.3: Cyclization to 1-Benzyl-6-oxa-1-azaspiro[3.5]nonane
-
Rationale: This step forms the tetrahydropyran ring via an intramolecular Williamson ether synthesis. The diol is first converted in situ to a dimesylate, a good leaving group. The subsequent addition of a base promotes the intramolecular nucleophilic attack of one hydroxyl group on the other mesylated carbon, forming the spirocyclic ether. This one-pot procedure is adapted from a similar synthesis of a spirocyclic oxetane[8].
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |
| Crude Diol | ~249.35 g/mol | ~65.8 g | 0.264 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 1 L | - | - |
| Triethylamine (Et₃N) | 101.19 g/mol | 67.8 g (93.3 mL) | 0.670 | 2.5 |
| Methanesulfonyl Chloride (MsCl) | 114.55 g/mol | 66.2 g (45.3 mL) | 0.578 | 2.2 |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 42.2 g | 1.056 | 4.0 |
| Water | - | 500 mL | - | - |
Protocol:
-
Dissolve the crude diol in anhydrous DCM (1 L) in a 3 L flask under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (67.8 g, 0.670 mol) to the solution.
-
Add methanesulfonyl chloride (66.2 g, 0.578 mol) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 2 hours.
-
In a separate beaker, dissolve NaOH (42.2 g, 1.056 mol) in water (500 mL) and cool the solution.
-
Add the cold NaOH solution to the reaction mixture and stir vigorously at room temperature for 18 hours.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 150 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 30% EtOAc in Hexanes) to yield 1-Benzyl-6-oxa-1-azaspiro[3.5]nonane as a pale yellow oil.
Stage 2: Deprotection to this compound
-
Rationale: Catalytic hydrogenation is the method of choice for N-benzyl deprotection on a large scale. It avoids harsh chemical reagents and the byproducts (toluene and the amine product) are easily separated. Palladium on carbon is a highly efficient and reusable catalyst for this transformation[5].
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |
| Protected Spirocycle | 231.33 g/mol | 30.0 g | 0.130 | 1.0 |
| Palladium on Carbon (10 wt. %) | - | 3.0 g | - | 10% w/w |
| Ethanol (EtOH) | - | 300 mL | - | - |
| Hydrogen Gas (H₂) | - | 50 psi | - | - |
Protocol:
-
To a hydrogenation vessel (e.g., a Parr shaker bottle), add 1-Benzyl-6-oxa-1-azaspiro[3.5]nonane (30.0 g, 0.130 mol) and ethanol (300 mL).
-
Carefully add 10% Pd/C (3.0 g) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric.
-
Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Shake the mixture at room temperature for 24 hours or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity.
-
For highest purity, the product can be distilled under reduced pressure or converted to a salt (e.g., hydrochloride or oxalate) for crystallization.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
Trustworthiness through Safety: Adherence to safety protocols is paramount for reproducible and safe experimentation.
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle only in an anhydrous environment under an inert atmosphere (Nitrogen or Argon). The quenching procedure must be done slowly and at low temperatures to control the exothermic reaction.
-
Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
3-Chloropropylamine Hydrochloride: This is a potential starting material for alternative routes and is classified as a skin and eye irritant. It may also cause respiratory irritation. Handle with appropriate PPE, including gloves and safety glasses, in a well-ventilated area[9][10].
-
3-Chloropropionyl Chloride: This reagent is flammable, corrosive, toxic if swallowed, and fatal if inhaled[11][12]. All manipulations must be performed in a certified chemical fume hood.
-
Catalytic Hydrogenation (Pd/C): Palladium on carbon is flammable, especially when dry or saturated with hydrogen. Do not allow the catalyst to dry in the air. Ensure the reaction vessel is properly purged with an inert gas before and after the reaction.
References
-
Butt, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
- Chen, K., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- BenchChem (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
-
Kerr, D. J., et al. (2017). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]
-
Mykhailiuk, P. K. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
- Google Patents (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
- ResearchGate (2025). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.
- Pfeiffer, J. Y., et al. (2025).
- Gotor-Fernández, V., et al. (2012). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry.
- Wang, Z., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
-
Thermo Fisher Scientific (2026). SAFETY DATA SHEET: 3-Chloropropylamine hydrochloride. Thermo Fisher Scientific. Available at: [Link]
- Scott, J. S., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
-
Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]
- Organic Chemistry Portal. Benzylidene Acetals. Organic Chemistry Portal.
-
Stepan, A. F., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]
- Royal Society of Chemistry (2012). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
- Wu, Z., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.
- Sigma-Aldrich (2024). SAFETY DATA SHEET: 3-Chloropropionyl chloride. Sigma-Aldrich.
-
D'Annibale, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules. Available at: [Link]
- Loba Chemie (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.
- Cernijenko, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
Sources
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 2. 6-Oxa-2-azaspiro[3.5]nonane|CAS 1214875-08-7 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | MDPI [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Oxa-1-azaspiro[3.5]nonane
Welcome to the technical support center for the synthesis of 6-Oxa-1-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable spirocyclic scaffold. The unique three-dimensional structure of spirocycles like this compound makes them increasingly important in medicinal chemistry for enhancing physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide will equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the this compound core?
A1: A prevalent strategy involves a multi-step synthesis that first builds a substituted piperidine ring, followed by the formation of the spirocyclic oxetane ring. A plausible and efficient route begins with a Michael addition to establish the piperidine core, followed by reduction and subsequent cyclization to form the oxetane ring. This approach offers versatility and control over the introduction of necessary functional groups.
Q2: What are the most critical parameters to control during the synthesis of this compound?
A2: Several parameters are crucial for a successful synthesis. These include:
-
Reaction Temperature: Temperature control is vital, especially during cyclization steps, to prevent side reactions and decomposition.[3]
-
Reagent Purity and Stoichiometry: The purity of starting materials and precise control over reagent stoichiometry are essential for high yields and minimizing impurities.
-
Anhydrous Conditions: Many steps in the synthesis, particularly those involving organometallic reagents or strong bases, require strictly anhydrous conditions to prevent hydrolysis of intermediates and reagents.[3]
-
Rate of Addition: The slow, controlled addition of reagents can be critical in managing reaction exotherms and preventing the formation of undesired side products.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the consumption of starting materials and the formation of products.[4] For more complex reaction mixtures or for a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Potential Cause 1: Incomplete Reaction
-
Explanation: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or deactivation of reagents.
-
Suggested Solution:
-
Monitor Reaction Progress: Use TLC or another appropriate analytical technique to track the reaction until the starting material is fully consumed.[4]
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while carefully monitoring for the formation of degradation products.
-
Reagent Viability: Ensure that all reagents, especially sensitive ones like organometallics or hydrides, are fresh and have been stored under the proper conditions.
-
Potential Cause 2: Formation of Side Products
-
Explanation: Competing side reactions can significantly lower the yield of the desired spirocycle. For instance, in cyclization steps, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Suggested Solution:
-
High Dilution Conditions: For intramolecular cyclization steps, performing the reaction under high dilution can favor the formation of the desired cyclic product over intermolecular polymerization.
-
Slow Addition of Reagents: Adding a key reagent slowly can maintain its low concentration in the reaction mixture, further promoting intramolecular reactions.
-
Identify and Characterize Byproducts: Isolate and characterize major byproducts using techniques like NMR and Mass Spectrometry. Understanding the structure of these impurities can provide valuable insights into the competing reaction pathways and guide further optimization.
-
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause 1: Unreacted Starting Materials
-
Explanation: If the reaction is not driven to completion, unreacted starting materials will contaminate the crude product, complicating purification.
-
Suggested Solution:
-
Stoichiometry Adjustment: Consider using a slight excess (1.1-1.2 equivalents) of one of the reagents to ensure the complete conversion of the limiting reagent.
-
Purification Strategy: Employ column chromatography with an optimized solvent system to effectively separate the product from the more polar or less polar starting materials.
-
Potential Cause 2: Olefinic Impurities
-
Explanation: Elimination reactions can lead to the formation of olefinic side-products, a common issue in syntheses involving cyclization.[3][5]
-
Suggested Solution:
-
Temperature Control: Maintain the recommended reaction temperature, as higher temperatures can favor elimination pathways.
-
Choice of Base: The choice of base can influence the extent of elimination. A non-nucleophilic, sterically hindered base may be preferable in some cases.
-
Purification: Olefinic impurities can often be separated by column chromatography. Their presence can be detected by ¹H NMR spectroscopy (vinyl proton signals) and by staining with potassium permanganate on a TLC plate.
-
Experimental Protocols
A proposed synthetic pathway for this compound is outlined below. This pathway is based on established synthetic methodologies for related spirocyclic systems.
Proposed Synthetic Pathway
Caption: A proposed multi-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of Boc-protected Spiro-lactone (Intermediate A)
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).
-
Enolate Formation: Stir the mixture for 30 minutes at -78 °C.
-
Alkylation: Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Step 2: Reduction to Diol (Intermediate B)
-
Reaction Setup: Dissolve Intermediate A (1.0 eq) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.
-
Reduction: Slowly add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude diol.
Step 3: Oxetane Ring Formation (Intermediate C)
-
Mesylation: Dissolve the diol (Intermediate B) (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
Cyclization: In a separate flask, prepare a slurry of sodium hydride (2.5 eq) in anhydrous THF. Add the solution of the crude dimesylate dropwise to the NaH slurry at 0 °C. Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction with water. Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify by column chromatography.
Step 4: Deprotection to Yield this compound
-
Reaction Setup: Dissolve the Boc-protected spirocycle (Intermediate C) in a minimal amount of an appropriate solvent like dichloromethane or dioxane.
-
Deprotection: Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Isolation: For TFA deprotection, concentrate the reaction mixture and purify by chromatography or crystallization. For HCl deprotection, the hydrochloride salt may precipitate and can be collected by filtration.[6]
Data Presentation
Table 1: Summary of Key Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1 | N-Boc-4-piperidone, LDA, Ethyl 2-(bromomethyl)acrylate | THF | -78 °C to RT | 12 hours |
| 2 | LiAlH₄ | THF | 0 °C to Reflux | 4-6 hours |
| 3 | MsCl, Et₃N; NaH | DCM, THF | 0 °C to RT | 12-16 hours |
| 4 | TFA or 4M HCl in Dioxane | DCM or Dioxane | Room Temperature | 2-4 hours |
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. (URL: [Link])
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC. (URL: [Link])
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega - ACS Publications. (URL: [Link])
-
Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D. (URL: [Link])
-
Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. (URL: [Link])
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (URL: [Link])
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC - NIH. (URL: [Link])
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. (URL: [Link])
-
Synthesis of 6-Methoxy-1-oxaspiro[5][7]deca-6,9-diene-8-one. (URL: [Link])
-
Executing the revised strategy towards the synthesis of spirocycle core... - ResearchGate. (URL: [Link])
-
An update on the synthesis and reactivity of spiro-fused β-lactams - ResearchGate. (URL: [Link])
-
synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (URL: [Link])
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On - The Royal Society of Chemistry. (URL: [Link])
-
Variable-Sized bis(4-spiro-fused-β-lactam)-Based Unsaturated Macrocycles: Synthesis and Characterization | ACS Omega. (URL: [Link])
-
Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (URL: [Link])
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])
-
1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides - PubMed. (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-Oxa-1-azaspiro[3.5]nonane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 6-Oxa-1-azaspiro[3.5]nonane. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable spirocyclic building block from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Part 1: Troubleshooting and FAQs
This section addresses the common challenges encountered during the purification of this compound and related polar aza-heterocycles.
Q1: My initial workup has left a crude oil containing inorganic salts. What is the most effective way to remove them before further purification?
A: Inorganic salts from aqueous workups (e.g., NaCl, Na2SO4, MgSO4) are a common issue. Due to their ionic nature, they are insoluble in most organic solvents used for chromatography and can interfere with distillation.
-
Causality: The principle at play is liquid-liquid extraction, which separates compounds based on their differential solubility in two immiscible liquid phases (typically an organic solvent and water). This compound, while polar, is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) than in a saturated aqueous salt solution (brine). The salts are highly soluble in the aqueous phase and virtually insoluble in the organic phase.
-
Recommended Action:
-
Dissolve your crude product in a suitable organic solvent (e.g., DCM, EtOAc).
-
Wash the organic solution 1-2 times with deionized water to remove the bulk of the salts.
-
Follow with a wash using saturated sodium chloride solution (brine). This helps to break up any emulsions and further draws water out of the organic layer.
-
Separate the organic layer and dry it thoroughly over an anhydrous drying agent like Na2SO4 or MgSO4.
-
Filter off the drying agent and concentrate the solution under reduced pressure. This salt-free crude material is now ready for distillation or chromatography.
-
Q2: I've confirmed via ¹H NMR that my primary impurity is unreacted starting material. How do I choose between distillation and chromatography for removal?
A: The choice depends on the physical properties of the starting materials relative to your product.
-
Scenario A: Significantly Different Boiling Points. If the starting materials have boiling points that differ from this compound by at least 25-30 °C, vacuum distillation is the most efficient and scalable method.[1][2] The reduced pressure is critical to lower the boiling point and prevent thermal degradation of the amine.
-
Scenario B: Similar Boiling Points. If the boiling points are close, a clean separation by distillation is difficult. Flash column chromatography is the preferred method.[3] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[4]
Q3: My compound appears to be streaking or degrading on my silica gel column. What is causing this and how can I fix it?
A: This is a classic problem when purifying amines on silica gel.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like the secondary amine in this compound can interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption, poor peak shape (streaking), and in some cases, acid-catalyzed degradation.
-
Troubleshooting Steps:
-
Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase (typically 0.1-1% v/v). This base will neutralize the acidic sites on the silica, allowing your amine product to elute cleanly.
-
Switch to a Different Stationary Phase: For routine purification of amines, using basic alumina is an excellent alternative to silica gel.[5] Its basic surface prevents the undesirable interactions seen with silica.
-
Use a Bonded Phase: For very challenging separations, consider using an amine-functionalized silica gel column, which is specifically designed for purifying polar, water-soluble compounds.[6]
-
Q4: Distillation and chromatography are failing to separate a stubborn, structurally similar byproduct. What advanced strategies can I employ?
A: When isomers or closely related byproducts are present, a chemical separation step may be necessary. Purification via salt formation and recrystallization is a powerful technique.
-
Expertise & Rationale: this compound is a base. It can be reacted with an acid (e.g., oxalic acid, hydrochloric acid) to form a salt.[7] Crystalline salts often have very different solubility profiles than the freebase form and other neutral organic impurities. Recrystallization purifies a solid compound by dissolving it in a hot solvent and allowing it to slowly cool, forming pure crystals while impurities remain in the solution (mother liquor).[8][9]
-
Workflow:
-
Convert the impure freebase mixture to a salt (e.g., the hemioxalate or hydrochloride).
-
Perform a recrystallization of the crude salt from a suitable solvent system (e.g., ethanol, isopropanol/hexane).[10][11]
-
Collect the pure crystals by filtration.
-
If the freebase is required, the pure salt can be dissolved in water, basified (e.g., with NaOH), and the pure this compound can be extracted back into an organic solvent.
-
Part 2: Data & Workflow Visualization
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | This compound | Notes |
| Molecular Formula | C₇H₁₃NO | [12] |
| Molecular Weight | 127.18 g/mol | [12] |
| Appearance | Likely a colorless liquid or low-melting solid | Based on similar structures.[1] |
| Boiling Point | Estimated >150 °C at atm. pressure | Vacuum distillation is recommended. |
| Polarity | High | Contains polar secondary amine and ether functional groups. |
| Solubility | Soluble in polar organic solvents (DCM, MeOH, EtOAc), likely has moderate water solubility.[13] | High Fsp³ character can enhance solubility.[13] |
| Reactivity | Basic; susceptible to degradation on acidic media. | Handle with care on silica gel. |
Experimental Workflows
A logical approach is crucial for developing an efficient purification strategy. The following decision tree illustrates a validated workflow for isolating this compound.
Caption: Decision workflow for selecting the optimal purification strategy.
Part 3: Detailed Purification Protocols
These protocols are designed to be self-validating, with in-process checks to ensure purity.
Protocol A: Purification by Vacuum Distillation
This method is ideal for removing non-volatile impurities (salts, polymers) or highly volatile impurities (solvents) after an initial workup.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a magnetic stir bar for smooth boiling.
-
System Check: Ensure all joints are properly sealed with vacuum grease. Connect the vacuum source with a trap cooled by dry ice/acetone or liquid nitrogen to protect the pump.
-
Charge the Flask: Add the crude, salt-free this compound to the distilling flask (do not fill more than 2/3 full).
-
Evacuate: Begin stirring and slowly apply vacuum to the system. Observe for any initial bubbling as residual solvents are removed. A typical pressure for this type of compound is <1 Torr.[1]
-
Heating: Gently heat the distillation flask using an oil bath. Gradually increase the temperature until the product begins to distill. Record the temperature of the vapor (the boiling point at that pressure) and the temperature of the oil bath.
-
Collection: Collect the fraction that distills over at a constant temperature. The initial, lower-boiling fraction (forerun) and the final, higher-boiling fraction (tailings) should be collected separately.
-
Validation: Analyze the collected main fraction by ¹H NMR and TLC to confirm its purity.
Protocol B: Purification by Flash Column Chromatography
This method is best for separating the target compound from impurities with similar boiling points but different polarities.
Caption: Step-by-step workflow for flash column chromatography.
-
Stationary Phase Selection: Choose basic alumina or silica gel treated with 1% triethylamine in the eluent.
-
Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for a compound of this polarity is a gradient of ethyl acetate in hexanes, or for more polar impurities, methanol in dichloromethane.[14] Aim for an Rf value of ~0.3 for the product in the main eluting solvent mixture.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, low-polarity solvent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it onto the top of the column. For better resolution, pre-adsorb the crude oil onto a small amount of the stationary phase, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Less polar impurities will elute first. Gradually increase the polarity of the mobile phase to elute the this compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
References
-
Tverdokhlib, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. Available at: [Link]
-
Childs, A. C., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1344–1351. Available at: [Link]
- WuXi AppTec (Shanghai) Co., Ltd. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents. CN113214290B.
-
Tverdokhlib, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]
- Changzhou Kangrui Pharmaceutical Technology Co., Ltd. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents. CN113636504A.
-
Horton, P. N., et al. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2020(3), M1152. Available at: [Link]
-
National Center for Biotechnology Information. (2024). 8-Fluoro-6-oxa-1-azaspiro[3.5]nonane. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
Matsunaga, N., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 64(16), 12136–12161. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 23, 2026, from [Link]
-
Santos, C. S. M., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Advances, 12(48), 31221-31228. Available at: [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
Singh, G., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Medicinal Chemistry, 5(9), 397-423. Available at: [Link]
-
Gholamzadeh, P., et al. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 14(1), 9494. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 23, 2026, from [Link]
-
ChemSrc. (n.d.). 1-Oxa-6-azaspiro[3.5]nonane. Retrieved January 23, 2026, from [Link]
-
Alves, M. J., & Pinho e Melo, T. M. V. D. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 1056551. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Column Chromatography. Department of Chemistry and Biochemistry. Retrieved January 23, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 11). Do Polar Compounds Elute First In Column Chromatography? [Video]. YouTube. Available at: [Link]
-
Al-Momani, E., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6030. Available at: [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. biotage.com [biotage.com]
- 7. 1-Oxa-6-azaspiro[3.5]nonane hemioxalate 97% | CAS: 1523606-44-1 | AChemBlock [achemblock.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. 2-Oxa-6-azaspiro[3.5]nonane | Sigma-Aldrich [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chromatography [chem.rochester.edu]
improving the diastereoselectivity of spirocyclization for 6-Oxa-1-azaspiro[3.5]nonane
Introduction
The 6-Oxa-1-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, valued for its unique three-dimensional architecture which can provide improved pharmacological properties. Achieving stereochemical control during the synthesis of this and related spirocyclic systems is a significant challenge. Diastereoselectivity in the key spirocyclization step is often suboptimal, leading to difficult purification processes and reduced overall yield of the desired isomer.
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the diastereoselective synthesis of this compound and its derivatives. The principles discussed herein are derived from established methodologies in stereoselective synthesis and can be broadly applied to related spiroaminal and spiroketal formations.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
A1: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is minimal under your current reaction conditions. To improve selectivity, you must increase this energy gap. The key factors to investigate are:
-
Catalyst System: The choice of catalyst is paramount. For acid-catalyzed cyclizations, the steric bulk and nature of the acid (Lewis vs. Brønsted) can create a more organized transition state. Chiral catalysts, such as certain metal complexes or organocatalysts, are designed to create a chiral environment that favors the formation of one diastereomer.[1][2]
-
Solvent Polarity and Coordinating Ability: Solvents can significantly influence the transition state geometry.[1] Non-coordinating, non-polar solvents often allow for better expression of the catalyst's or substrate's intrinsic stereodirecting effects. Conversely, polar or coordinating solvents can solvate intermediates, altering their conformation and reactivity. A thorough solvent screen is highly recommended.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity. This is because the reaction shifts from kinetic to thermodynamic control, favoring the more stable transition state. If the diastereomers can interconvert under the reaction conditions, allowing the reaction to reach thermodynamic equilibrium may favor the more stable product.
-
Substrate-Based Stereocontrol: The inherent chirality of your starting material is a powerful tool. Bulky substituents or directing groups (e.g., hydroxyl groups capable of hydrogen bonding) on the precursor can sterically block one face of the molecule, guiding the cyclization to occur from the less hindered face.[3]
Q2: Can N-heterocyclic carbene (NHC) organocatalysis be applied to improve the diastereoselectivity for this spirocycle?
A2: Yes, NHC organocatalysis is a powerful strategy for the asymmetric synthesis of various spiroheterocycles and is a promising avenue for your system.[4][5] NHCs can activate substrates in several ways, most commonly by forming Breslow intermediates or acylazolium intermediates.[4] For a potential spirocyclization leading to this compound, an NHC could be used in an annulation reaction. The chiral environment created by a bulky, well-designed NHC catalyst can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.[4] The reaction often requires careful optimization of the NHC structure, base, and solvent.
Q3: My phosphine-catalyzed [3+2] cycloaddition is not proceeding to completion or is giving a low yield. What should I check?
A3: While your target is a [3.5] system, the principles from [3+2] cycloadditions are relevant for troubleshooting related bond-forming reactions. Low conversion or yield in such reactions can stem from several issues:
-
Catalyst Activity: Ensure the phosphine catalyst is pure and, if air-sensitive, handled under inert conditions. Different phosphines (e.g., triphenylphosphine vs. more electron-rich or sterically hindered variants) can have a significant impact on reactivity.[1]
-
Reaction Conditions: These reactions are highly sensitive to solvent and temperature. The solvent must be anhydrous, as water can disrupt the catalytic cycle. A systematic screen of both solvent and temperature is crucial for optimization.[1]
-
Substrate Reactivity: The electronic properties of your reacting partners are critical. The presence of electron-withdrawing or -donating groups can dramatically alter the reaction rate and efficiency.[1]
Troubleshooting Guide: Low Diastereoselectivity
This guide provides a systematic approach to diagnosing and solving issues with low diastereoselectivity in your spirocyclization reaction.
Problem: The diastereomeric ratio (d.r.) of the this compound product is below the desired 90:10.
Workflow for Troubleshooting
Caption: Simplified catalytic cycle for an Ir-catalyzed spirocyclization.
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask under an inert atmosphere, add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%).
-
Add anhydrous, degassed solvent (e.g., THF, to make a 0.01 M solution with respect to the catalyst).
-
Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
-
Reaction Setup:
-
In a separate oven-dried flask under an inert atmosphere, dissolve the acyclic precursor (1.0 equiv) in the same anhydrous, degassed solvent to achieve a final concentration of 0.1 M.
-
Cool the substrate solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
-
Initiation and Monitoring:
-
Slowly add the prepared catalyst solution to the cooled substrate solution via cannula or syringe.
-
Stir the reaction mixture vigorously at the set temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots at regular intervals (e.g., every 2 hours).
-
-
Workup and Purification:
-
Once the starting material is consumed (as judged by TLC/LC-MS), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield.
-
Analyze the diastereomeric ratio (d.r.) of the crude product using ¹H NMR spectroscopy or chiral High-Performance Liquid Chromatography (HPLC).
-
Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.
-
References
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.Organic Process Research & Development.
- Fused-Linked and Spiro-Linked N-Containing Heterocycles.MDPI.
- Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions.CureFFI.org.
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.MDPI.
- Synthesis of Spiroaminals and Spiroketals with Bimetallic Relay C
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.Benchchem.
- Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides.
- Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organoc
- Access to Spiropyrazolone-butenolides through NHC-Catalyzed [3 + 2]-Asymmetric Annulation of 3-Bromoenals and 1H-Pyrazol-4,5-diones.The Journal of Organic Chemistry.
- Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines.Organic Letters.
- Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential C
- Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals.Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 4. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 6-Oxa-1-azaspiro[3.5]nonane: A Technical Support Guide for Scale-Up
Welcome to the Technical Support Center for the production of 6-Oxa-1-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and tackle the challenges of scaling up this valuable spirocyclic scaffold. While a definitive, publicly available, large-scale synthesis of this compound is not extensively documented, this guide proposes a plausible and robust synthetic route based on established chemical principles and analogous transformations. We will delve into the potential hurdles you may encounter at each stage, offering expert insights and actionable troubleshooting advice to ensure a successful and efficient scale-up campaign.
Proposed Synthetic Route
Our proposed synthesis is a multi-step process designed for scalability and efficiency. It involves the formation of a key acyclic amine precursor followed by a crucial intramolecular cyclization to form the desired spirocyclic system. Subsequent deprotection yields the final product.
Caption: Troubleshooting decision tree for the intramolecular cyclization step.
Q2: We are using a Boc-protected amine for the cyclization. What are the best methods for deprotection on a large scale without affecting the spirocyclic core?
A2: The deprotection of a Boc group is a standard transformation, but on a large scale, the choice of acid and workup procedure are important for efficiency and purity.
-
Causality: Strong acids can sometimes lead to side reactions or difficult workups. The generation of gaseous byproducts also needs to be managed at scale.
-
Troubleshooting:
-
HCl in Dioxane/Methanol: A solution of HCl in an organic solvent is a very common and effective method for Boc deprotection. [1]The reaction is typically clean and fast. On a large scale, ensure adequate ventilation and scrubbing for the off-gassing of isobutylene and carbon dioxide.
-
Trifluoroacetic Acid (TFA): TFA is also very effective but can be more corrosive and difficult to remove completely on a large scale. It is often used for smaller scale or solid-phase synthesis.
-
Workup: After deprotection, the product will be the hydrochloride salt. Neutralization with a base (e.g., NaOH or NaHCO₃ solution) and extraction into an organic solvent is a standard workup. For volatile amine products, distillation after neutralization may be an option.
-
Part 3: Purification and Scale-Up Considerations
Q1: The final product, this compound, is a relatively polar and potentially volatile amine, making purification by chromatography difficult on a large scale. What are the recommended purification strategies?
A1: The purification of polar, low molecular weight amines is a common challenge in process chemistry.
-
Causality: The polarity of the amine can lead to poor separation on silica gel chromatography, and its volatility can result in product loss during solvent removal.
-
Troubleshooting:
-
Distillation: If the product is thermally stable, vacuum distillation is often the most effective and scalable method for purification. A preliminary thermal stability study (e.g., using DSC) is recommended.
-
Crystallization of a Salt: The free amine can be converted to a crystalline salt (e.g., hydrochloride, oxalate, or tartrate). This allows for purification by recrystallization, which is a highly scalable and efficient method for removing impurities. The free base can then be regenerated if required.
-
Acid-Base Extraction: A carefully controlled acid-base workup can be used to remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The aqueous phase is then basified, and the purified amine is re-extracted into an organic solvent.
-
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Scaling up any chemical process requires a thorough safety assessment.
-
Causality: The use of hazardous reagents, exothermic reactions, and potentially unstable intermediates can pose significant risks at scale.
-
Key Safety Considerations:
-
Reagents: Be aware of the hazards of all reagents used, particularly strong bases like NaH and reducing agents like LiAlH₄, which are pyrophoric and react violently with water. Ensure appropriate handling procedures and personal protective equipment are in place.
-
Exothermic Reactions: The Wittig/HWE reaction, reductions with LiAlH₄, and the quenching of these reactions can be highly exothermic. Use a reactor with adequate cooling capacity and control the rate of addition of reagents to manage the heat generated.
-
Pressure: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the reactor is pressure-rated and that all fittings are secure.
-
Thermal Stability: As mentioned, assess the thermal stability of the final product and any isolated intermediates, especially before attempting distillation. Azetidines, being strained rings, can have lower thermal stability than their larger ring counterparts. [2]
-
Summary of Key Parameters for Intramolecular Cyclization
| Parameter | Recommendation | Rationale and Optimization |
| Concentration | High Dilution (<0.1 M) | Minimizes intermolecular side reactions (e.g., polymerization). Can be achieved by slow addition of the substrate to a large volume of solvent. |
| Leaving Group | Mesylate or Tosylate | Provides a highly reactive electrophilic center for intramolecular attack by the amine. |
| Base | Strong, non-nucleophilic (e.g., NaH, KHMDS, KOtBu) | Ensures complete deprotonation of the amine for nucleophilic attack without competing with the intramolecular reaction. |
| Solvent | High-boiling, aprotic (e.g., Toluene, Dioxane, THF) | Allows for higher reaction temperatures to overcome the activation energy barrier for ring formation. |
| Temperature | Reflux | Often required to drive the reaction to completion. The optimal temperature should be determined experimentally. |
| Monitoring | LC-MS or GC-MS | Essential for tracking the disappearance of the starting material and the formation of the product to determine the optimal reaction time. |
References
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]
-
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
-
MDPI. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]
-
ACS Publications. (2021). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydroamination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
J-STAGE. (2021). SYNTHESIS OF 1-AZAAZULENES USING RING-OPENING CYCLIZATION OF SPIROCYCLOPROPANE WITH AMINE. Retrieved from [Link]
-
ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the Mass Spectrometry Fragmentation of 6-Oxa-1-azaspiro[3.5]nonane
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as 6-Oxa-1-azaspiro[3.5]nonane, are of increasing interest due to their unique three-dimensional architectures and potential to explore novel chemical space.[1][2] Mass spectrometry, a cornerstone of analytical chemistry, offers profound insights into molecular structure through the analysis of fragmentation patterns.[3] This guide provides a detailed, experience-driven interpretation of the expected mass spectrometry fragmentation of this compound, comparing it with potential isomeric alternatives and complementary analytical techniques. Our focus is not merely on the "what" but the "why," grounding our interpretations in the fundamental principles of physical organic chemistry.
The Subject Molecule: this compound at a Glance
This compound is a saturated heterocyclic compound featuring a spirocyclic system where a piperidine ring and a tetrahydrofuran ring are joined by a common carbon atom. Understanding its core structure is the first step in predicting its behavior in a mass spectrometer.
Molecular Formula: C₇H₁₃NO[4] Molecular Weight: 127.18 g/mol [5] Core Structural Features:
-
Tertiary Amine: The nitrogen atom is part of the piperidine ring and is attached to three carbon atoms.
-
Cyclic Ether: The oxygen atom is part of the tetrahydrofuran ring.
-
Spirocenter: A quaternary carbon atom shared by both rings.
The presence of both a cyclic amine and a cyclic ether within a strained spirocyclic system suggests a rich and potentially complex fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID).
The Science of Fragmentation: Predicting the Dominant Pathways
When a molecule of this compound is ionized in a mass spectrometer, the resulting molecular ion (M⁺˙) is energetically unstable and will fragment into smaller, more stable ions.[6] The fragmentation pathways are dictated by the relative stabilities of the resulting carbocations and radical species. For this compound, we can anticipate several key fragmentation mechanisms based on the functional groups present.
α-Cleavage: The Preeminent Fragmentation Route for Amines and Ethers
Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a heteroatom, is a highly favored fragmentation pathway for both amines and ethers.[7][8][9][10] This is due to the resonance stabilization of the resulting cation.
In this compound, there are several possibilities for α-cleavage:
-
α-Cleavage adjacent to Nitrogen: The bonds C1-C2, C1-C5, and C1-C9 are all α to the nitrogen atom. Cleavage of these bonds will lead to the formation of resonance-stabilized iminium ions.
-
α-Cleavage adjacent to Oxygen: The bonds C6-C7 and C6-C5 are α to the oxygen atom. Cleavage here will generate oxonium ions.
The following diagram illustrates the key α-cleavage pathways:
Ring Cleavage and Rearrangements
Cyclic systems, especially strained ones, can undergo more complex fragmentation involving ring opening followed by subsequent cleavages.[11][12] For this compound, a retro-Diels-Alder (RDA) type fragmentation is unlikely due to the saturated nature of the rings. However, other ring-opening mechanisms are plausible.
A likely scenario involves the initial α-cleavage at the spirocenter, leading to a distonic ion where the charge and radical sites are separated. This intermediate can then undergo further fragmentation.
Hypothetical Mass Spectrum and Interpretation
Based on the predicted fragmentation pathways, we can construct a hypothetical electron ionization (EI) mass spectrum for this compound.
| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |
| 127 | [C₇H₁₃NO]⁺˙ (Molecular Ion) | Ionization of the parent molecule | Moderate |
| 98 | [C₆H₁₂N]⁺ | α-Cleavage with loss of CHO radical | High |
| 84 | [C₅H₁₀N]⁺ | α-Cleavage with loss of C₂H₃O radical | High (likely base peak) |
| 86 | [C₄H₈NO]⁺ | α-Cleavage with loss of C₃H₅ radical | Moderate |
| 70 | [C₄H₈N]⁺ | Further fragmentation of m/z 98 or 84 | Moderate |
| 56 | [C₃H₆N]⁺ | Further fragmentation of m/z 84 or 70 | Moderate |
Interpretation of the Hypothetical Spectrum:
-
Molecular Ion (m/z 127): The presence of a molecular ion peak, even at moderate intensity, is expected for a cyclic compound. The odd molecular weight is consistent with the presence of a single nitrogen atom (the Nitrogen Rule).[8][11]
-
Base Peak (m/z 84): The fragment at m/z 84, corresponding to the loss of a C₂H₃O radical, is predicted to be the base peak. This is because the resulting iminium ion is highly stabilized and the neutral loss is also a stable radical.
-
Other Key Fragments (m/z 98, 86): The fragments at m/z 98 and 86 are also significant and arise from alternative α-cleavage pathways. Their relative abundances will depend on the precise energetics of bond cleavage and the stability of the resulting ions and radicals.
Comparison with an Isomeric Alternative: 1-Oxa-7-azaspiro[4.4]nonane
To highlight the diagnostic power of mass spectrometry, let's compare the predicted fragmentation of this compound with a structural isomer, 1-Oxa-7-azaspiro[4.4]nonane (a pyrrolidine ring fused to a tetrahydrofuran ring).
| Feature | This compound | 1-Oxa-7-azaspiro[4.4]nonane |
| Molecular Weight | 127 | 127 |
| Predicted Base Peak | m/z 84 ([C₅H₁₀N]⁺) | m/z 70 ([C₄H₈N]⁺) |
| Other Key Fragments | m/z 98, 86 | m/z 98, 72 |
The different ring sizes in the isomer would lead to a distinct fragmentation pattern, with the base peak shifting to m/z 70 due to the more favorable formation of a five-membered ring-containing fragment. This demonstrates how mass spectrometry can readily distinguish between these two isomers.
The Bigger Picture: Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a multi-technique approach is always recommended for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the carbon and proton environments, including the number of unique atoms and their connectivity. 2D NMR techniques like HSQC and HMBC would be crucial for assigning all correlations and confirming the spirocyclic core.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of C-N and C-O stretching vibrations, characteristic of the amine and ether functional groups. The absence of C=O and N-H stretches would further support the proposed structure.
-
Gas Chromatography (GC) and Liquid Chromatography (LC): When coupled with mass spectrometry (GC-MS or LC-MS), these techniques can separate the analyte from impurities and provide retention time data, which is a valuable piece of identifying information.
The following workflow illustrates a comprehensive approach to the structural elucidation of this compound:
Experimental Protocols
For the benefit of the researcher, here are condensed, best-practice protocols for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
High-Resolution Mass Spectrometry (HRMS) via LC-MS (for accurate mass)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Mass Range: m/z 50-500.
-
Resolution: >10,000.
-
Conclusion
The interpretation of mass spectra is both a science and an art, requiring a solid foundation in chemical principles and a keen eye for detail. For this compound, we predict a fragmentation pattern dominated by α-cleavage, leading to characteristic iminium and oxonium ions. By comparing this predicted spectrum with that of its isomers and integrating data from other analytical techniques, researchers can achieve a high degree of confidence in their structural assignments. This guide serves as a framework for such an analysis, empowering scientists in their pursuit of novel molecular discovery.
References
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). PMC - NIH. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.).
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (n.d.). PMC - NIH. [Link]
-
This compound hydrochloride (C7H13NO). (n.d.). PubChem. [Link]
-
The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. (2004). ResearchGate. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2018). MDPI. [Link]
-
Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]
-
GCMS Section 6.15. (n.d.). Whitman People. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. [Link]
-
1-Oxa-6-azaspiro[3.5]nonane | CAS#:204388-70-5. (n.d.). Chemsrc. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). PubMed. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. (n.d.). The Royal Society of Chemistry. [Link]
-
Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. (n.d.). ACS Publications. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Unknown Source.
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed. [Link]
-
Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). YouTube. [Link]
-
Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. (n.d.). ACS Publications. [Link]
-
Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. (2023). YouTube. [Link]
-
Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]
-
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-. (n.d.). NIST WebBook. [Link]
-
Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. (2003). PubMed. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - this compound hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 5. 1-Oxa-6-azaspiro[3.5]nonane | CAS#:204388-70-5 | Chemsrc [chemsrc.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. whitman.edu [whitman.edu]
The Ascendancy of Three-Dimensional Scaffolds: A Head-to-Head Comparison of Azaspiro[3.5]nonane and Its Analogs in Drug Discovery
In the contemporary landscape of medicinal chemistry, the strategic move away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds is a well-established principle for enhancing the developability of drug candidates. This "escape from flatland" is driven by the pursuit of improved physicochemical properties, metabolic stability, and target engagement.[1] Among the rising stars in this chemical space are azaspirocycles, which offer a rigidified framework and precise exit vectors for substituent placement. This guide provides a detailed, head-to-head comparison of azaspiro[3.5]nonane with other key scaffolds, namely piperidine and azaspiro[3.3]heptane, to equip researchers, scientists, and drug development professionals with the data-driven insights necessary for informed scaffold selection.
Physicochemical and Structural Properties: A Tale of Three Scaffolds
The intrinsic properties of a scaffold lay the foundation for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug. The selection of a core structure can profoundly influence key parameters such as solubility, lipophilicity, and basicity. Below is a comparative analysis of the fundamental physicochemical properties of 7-azaspiro[3.5]nonane, piperidine, and 2-azaspiro[3.3]heptane.
| Property | 7-Azaspiro[3.5]nonane | Piperidine | 2-Azaspiro[3.3]heptane |
| Molecular Formula | C₈H₁₅N | C₅H₁₁N | C₆H₁₁N |
| Molecular Weight ( g/mol ) | 125.21 | 85.15 | 97.16 |
| Predicted pKa (strongest basic) | 10.5 | 11.12 - 11.22[2][3] | ~10.5-11.0 (inferred) |
| Predicted XLogP3 | 1.8[4] | 0.8 | 0.2 |
| Predicted Water Solubility (g/L) | 15.5 | Miscible[2] | High (inferred) |
| Topological Polar Surface Area (Ų) | 12[4] | 12.0 | 12.0 |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 1.0 | 1.0 |
Key Observations:
-
Lipophilicity: 7-Azaspiro[3.5]nonane exhibits a higher predicted lipophilicity (XLogP3) compared to both piperidine and 2-azaspiro[3.3]heptane. This is an important consideration for balancing membrane permeability with aqueous solubility.
-
Basicity: The predicted pKa of 7-azaspiro[3.5]nonane is comparable to that of piperidine, suggesting it can engage in similar ionic interactions with biological targets.
-
Solubility: While piperidine is miscible with water, 7-azaspiro[3.5]nonane is predicted to have good aqueous solubility.[5] The incorporation of spirocyclic frameworks has been shown to enhance water solubility in certain contexts.[1][6]
-
Structural Rigidity and Vectorial Display: The spirocyclic nature of azaspiro[3.5]nonane and azaspiro[3.3]heptane imparts a greater degree of conformational rigidity compared to the more flexible chair-boat conformations of the piperidine ring. This rigidity can be advantageous for locking in a bioactive conformation and improving target selectivity. The defined exit vectors from the spirocyclic core also allow for more precise and predictable placement of substituents in three-dimensional space.
Caption: Simplified GPR119 signaling pathway activated by an azaspiro[3.5]nonane-based agonist.
Synthetic Accessibility: Building the Scaffolds
The ease and versatility of synthesis are critical factors in the adoption of a new scaffold in drug discovery programs. While the synthesis of piperidine derivatives is well-established, the routes to functionalized azaspirocycles have matured significantly in recent years.
General Synthetic Workflow
The synthesis of functionalized azaspiro[3.5]nonanes can be approached through various strategies, often involving the construction of one ring followed by the formation of the second ring onto the spirocenter.
Caption: A generalized synthetic workflow for the preparation of functionalized azaspiro[3.5]nonanes.
Experimental Protocol: Synthesis of Functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivatives
[6] This protocol describes the multi-gram scale synthesis of functionalized 7-oxa-2-azaspiro[3.5]nonane derivatives, demonstrating the scalability of these methods.
Step 1: Synthesis of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
-
To a solution of 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate (1 equivalent) in absolute THF (tetrahydrofuran), add LiAlH₄ (1 equivalent) dropwise at -40 °C under an argon atmosphere.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
Cool the mixture to -20 °C and carefully quench the excess LiAlH₄ with a 20% aqueous sodium bisulfate solution.
-
Add additional 20% aqueous sodium bisulfate solution and separate the organic phase.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.
Step 2: Oxidation to the Aldehyde
-
Dissolve the alcohol from Step 1 (1 equivalent) in dry DCM (dichloromethane) and cool to 0 °C.
-
Add Dess-Martin periodinane (1.1 equivalents) in portions and stir the resulting slurry at ambient temperature for 2 hours.
-
Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution with vigorous stirring.
-
After 15 minutes, separate the organic phase, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify the residue by flash column chromatography or vacuum distillation to obtain the desired aldehyde.
Step 3: Further Derivatization (e.g., Bestmann-Ohira alkynylation)
-
Suspend potassium carbonate (2 equivalents) in dry methanol.
-
Add the aldehyde from Step 2 (1 equivalent) to the suspension.
-
Cool the mixture to 10 °C and add dimethyl-1-diazo-2-oxopropylphosphonate (Bestmann-Ohira reagent, 1.5 equivalents) dropwise.
-
Stir the mixture at ambient temperature for 3 hours.
-
Dilute with water and extract with MTBE (methyl tert-butyl ether).
-
Wash the combined organic extracts with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or flash column chromatography.
Conclusion and Future Outlook
The strategic incorporation of three-dimensional scaffolds is a cornerstone of modern drug discovery. Azaspiro[3.5]nonane has emerged as a highly promising bioisostere of the ubiquitous piperidine ring, offering a unique combination of structural rigidity, defined exit vectors, and improved physicochemical and metabolic properties. The direct comparison with piperidine and the smaller azaspiro[3.3]heptane highlights the nuanced advantages of each scaffold.
-
Azaspiro[3.5]nonane provides a larger, yet still compact, framework that can effectively mimic the spatial arrangement of substituted piperidines while offering enhanced metabolic stability and, in some cases, improved solubility and reduced toxicity. Its synthetic accessibility makes it a practical choice for lead optimization campaigns.
-
Piperidine remains a valuable and well-understood scaffold, but its inherent flexibility and susceptibility to metabolic oxidation necessitate careful consideration and often, bioisosteric replacement.
-
Azaspiro[3.3]heptane offers a more compact spirocyclic alternative, which can be advantageous for accessing smaller binding pockets. However, the alteration in geometry compared to piperidine must be carefully evaluated.
Ultimately, the choice of scaffold is context-dependent, relying on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic strategy. The experimental evidence to date strongly supports the continued exploration and application of azaspiro[3.5]nonane as a powerful tool for medicinal chemists to "escape from flatland" and design the next generation of innovative therapeutics.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
-
Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem Technical Guides.
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
-
Li, J., et al. (2015). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2945-2950. [Link]
-
PubChem. (n.d.). 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Azaspiro(3.3)heptane. National Center for Biotechnology Information. Retrieved from [Link]
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Piperidine. Retrieved from [Link]
-
Stepan, A. F., et al. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 3(8), 653-657. [Link]
-
Fejes, I., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Stepanenko, V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116368. [Link]
-
Ivanova, O. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Gemo, A. A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3045. [Link]
Sources
A Head-to-Head Battle of Scaffolds: Evaluating the Metabolic Stability of 6-Oxa-1-azaspiro[3.5]nonane vs. 2-oxa-6-azaspiro[3.3]heptane
A Senior Application Scientist's Guide to a Comparative In Vitro Assessment
In the relentless pursuit of robust drug candidates, medicinal chemists are increasingly venturing into three-dimensional chemical space. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering structural rigidity and novel exit vectors that can significantly enhance pharmacological properties.[1][2][3] Among these, small oxa-azaspirocycles are particularly attractive as bioisosteric replacements for common motifs like piperidine and morpholine, with the goal of improving metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[4][5][6]
This guide provides a comprehensive framework for a head-to-head comparison of the metabolic stability of two prominent spirocyclic scaffolds: 6-Oxa-1-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane. We will delve into the scientific rationale for this comparison, provide detailed experimental protocols for an in vitro assessment using human liver microsomes, and discuss the interpretation of potential outcomes.
The Scientific Rationale: A Tale of Two Rings
The metabolic fate of a molecule is often dictated by its constituent parts. The two scaffolds , while both featuring a spirocyclic junction between an oxygen-containing and a nitrogen-containing ring, present distinct structural features that are hypothesized to influence their interaction with drug-metabolizing enzymes.
-
This compound incorporates a piperidine ring, a ubiquitous motif in pharmaceuticals. However, piperidines are known metabolic hotspots, often susceptible to N-dealkylation and oxidation at the alpha-carbons. The spirocyclic fusion to a tetrahydrofuran ring in this scaffold introduces conformational constraint and steric hindrance that may shield these vulnerable positions from enzymatic attack.
-
2-oxa-6-azaspiro[3.3]heptane , on the other hand, is comprised of an azetidine and an oxetane ring. Both are smaller, more strained ring systems. Strained rings can sometimes be liabilities, but in the context of drug design, they can also offer advantages.[7] The oxetane moiety is increasingly recognized for its ability to improve metabolic stability and aqueous solubility.[8][9][10] The azetidine ring, while also potentially susceptible to metabolism, is conformationally restricted, which can limit its interaction with metabolizing enzymes.[11] Notably, the incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety in a drug candidate has been shown to significantly reduce turnover in human liver microsomes (HLM).[12]
This comparison, therefore, seeks to elucidate which combination of ring size and heteroatom placement within these spirocyclic frameworks offers superior metabolic stability.
Experimental Design: A Direct Comparison
To provide a robust and objective comparison, a standardized in vitro metabolic stability assay using pooled human liver microsomes will be employed. This system is a well-established first-line assessment of hepatic clearance, as the liver is the primary site of drug metabolism for a vast number of xenobiotics.[13][14]
Core Principle of the Assay
The assay measures the disappearance of the parent compound over time when incubated with metabolically active liver microsomes in the presence of necessary cofactors. The rate of disappearance is then used to calculate key parameters of metabolic stability, such as the in vitro half-life (t½) and intrinsic clearance (Clint).
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Experimental Protocol: Human Liver Microsome Stability Assay
This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the reliability of the generated data.
Materials:
-
This compound and 2-oxa-6-azaspiro[3.3]heptane (as test compounds)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Positive control compounds (e.g., a high clearance compound like Verapamil and a low clearance compound like Warfarin)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
On the day of the experiment, dilute the stock solutions in potassium phosphate buffer to the desired starting concentration (typically 1 µM final concentration in the incubation).[15]
-
-
Incubation Setup:
-
In a 96-well plate, add the diluted test compounds, positive controls, and a buffer blank.
-
Add the human liver microsomes to each well to achieve a final protein concentration of 0.5 mg/mL.[13]
-
Include a set of wells for each compound without the NADPH cofactor as a negative control to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative controls).
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard.[13]
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (Clint) using the following equation:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Expected Outcomes and Interpretation
The experimental data can be summarized in a clear, comparative table.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| This compound | Experimental Value | Experimental Value |
| 2-oxa-6-azaspiro[3.3]heptane | Experimental Value | Experimental Value |
| Verapamil (High Clearance) | Experimental Value | Experimental Value |
| Warfarin (Low Clearance) | Experimental Value | Experimental Value |
Interpretation of Results:
-
A longer half-life and a lower intrinsic clearance value are indicative of higher metabolic stability .
-
Based on the structural considerations discussed earlier, it is hypothesized that 2-oxa-6-azaspiro[3.3]heptane will exhibit greater metabolic stability (longer t½, lower Clint) than this compound. This is attributed to the potential stabilizing effect of the oxetane ring and the conformational rigidity of the smaller azetidine ring.
-
The data from the positive controls will validate the assay's performance. Verapamil should exhibit a short half-life and high clearance, while Warfarin should show a long half-life and low clearance.
-
The negative control (minus NADPH) will confirm that the observed disappearance of the test compounds is due to enzymatic metabolism and not chemical instability under the assay conditions.
Caption: Predicted relationship between structure and metabolic stability.
Conclusion and Future Directions
This guide outlines a clear and robust methodology for the direct comparison of the metabolic stability of this compound and 2-oxa-6-azaspiro[3.3]heptane. The results of these experiments will provide valuable insights for medicinal chemists in the selection of spirocyclic scaffolds for drug design. A scaffold that demonstrates superior metabolic stability in this head-to-head comparison would be a more promising starting point for developing drug candidates with improved pharmacokinetic profiles.
Further studies could involve metabolite identification to pinpoint the exact sites of metabolism on each scaffold, providing a deeper understanding of their structure-metabolism relationships. Additionally, extending these studies to in vivo pharmacokinetic models would be the next logical step to confirm if the observed in vitro stability translates to an improved in vivo profile.
References
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. ChemMedChem. [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
-
Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Chemistry – A European Journal. [Link]
-
Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. [Link]
-
Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. ResearchGate. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Connect. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationships of Aza- and Diazabiphenyl Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[ 2,1-b][5][16]oxazine (PA-824). ResearchGate. [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Azetidine. Wikipedia. [Link]
Sources
- 1. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. mttlab.eu [mttlab.eu]
- 15. mercell.com [mercell.com]
- 16. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of 6-Oxa-1-azaspiro[3.5]nonane Derivatives
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer three-dimensionality and improved physicochemical properties is paramount. The 6-oxa-1-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif in drug discovery, offering a rigid framework that can be strategically decorated to interact with a variety of biological targets.[1] This guide provides an in-depth comparison of the biological performance of various derivatives of this and closely related oxa-azaspiro scaffolds, with a focus on their evaluation in anticancer and antimicrobial assays. We will delve into the experimental data, structure-activity relationships (SAR), and the underlying methodologies to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own discovery programs.
The this compound Scaffold: A Privileged Structure
The inherent rigidity of the spirocyclic system in this compound derivatives provides a distinct advantage in drug design. By restricting conformational flexibility, these molecules can present their substituents in well-defined spatial orientations, leading to more predictable and high-affinity interactions with biological targets.[1] This conformational constraint can minimize the entropic penalty upon binding to a receptor or enzyme, a key factor in achieving potent biological activity.[1]
Comparative Evaluation in Anticancer Assays
Several studies have highlighted the potential of oxa-azaspiro derivatives as potent anticancer agents. A comparative analysis of their in vitro cytotoxicity against various cancer cell lines reveals key structure-activity relationships.
Cytotoxicity of 1-Oxa-4-azaspironenone Derivatives
A series of novel 1-oxa-4-azaspironenone derivatives were synthesized and evaluated for their anticancer activity against A549 (human lung cancer), MDA-MB-231 (human breast cancer), and HeLa (human cervical cancer) cell lines.[2] The results, summarized in the table below, demonstrate that subtle structural modifications can significantly impact cytotoxic potency.
| Compound | R | X | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HUVEC IC₅₀ (µM) |
| 6b | H | Cl | >10 | 0.86 | 0.18 | >10 |
| 6d | Cl | Cl | 0.26 | 0.92 | 0.55 | >10 |
| 7c | H | Br | 2.45 | 0.43 | 0.31 | >10 |
| 8b | H | Cl | >10 | 0.10 | 0.21 | >10 |
| Bendamustine | - | - | 1.89 | 2.11 | 1.76 | - |
| Vorinostat | - | - | 0.98 | 1.23 | 1.15 | 1.54 |
Data sourced from: Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives.[2]
Key Insights from the Data:
-
Potency and Selectivity: Several synthesized compounds exhibited significantly higher potency than the standard chemotherapeutic agent Bendamustine. Notably, compound 6d showed the most potent activity against the A549 cell line (IC₅₀ = 0.26 µM), while compound 8b was the most potent against the MDA-MB-231 cell line (IC₅₀ = 0.10 µM).[2]
-
Structure-Activity Relationship (SAR): The inhibitory activities of most compounds were generally stronger against the MDA-MB-231 cell line, indicating a degree of selectivity.[2] The nature and position of substituents on the aromatic rings play a crucial role in determining both the potency and the cancer cell line selectivity of these compounds.
-
Safety Profile: A cytotoxicity test against normal human umbilical vein endothelial cells (HUVEC) revealed that compounds like 8b had minimal impact, suggesting a favorable preliminary safety profile compared to the positive control, Vorinostat.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The evaluation of the cytotoxic activity of the 1-oxa-4-azaspironenone derivatives was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (A549, MDA-MB-231, HeLa) and normal cells (HUVEC) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.
Broader Biological Applications
Beyond anticancer and antimicrobial activities, derivatives of oxa-azaspiro scaffolds have shown promise in other therapeutic areas. For instance, certain oxa-azaspiro derivatives have been investigated as triple re-uptake inhibitors, which could have applications in the treatment of depression and other central nervous system disorders. [3]Additionally, related spirocyclic compounds have been explored as KRAS-G12D inhibitors, a significant target in oncology. [4]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and promising platform for the development of new therapeutic agents. The comparative data presented in this guide highlight the significant potential of these compounds in oncology and infectious diseases. The rigid spirocyclic core allows for precise control over the spatial arrangement of substituents, enabling the fine-tuning of biological activity and selectivity.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to further probe the structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Evaluation: Progressing the most promising candidates from in vitro assays to in vivo models to assess their efficacy and pharmacokinetic properties in a more complex biological system.
By leveraging the unique structural features of the this compound scaffold, the scientific community can continue to advance the discovery of novel and effective medicines to address unmet medical needs.
References
-
Chen, J., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 26(15), 4478. [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2023). Molecules, 28(22), 7529. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development, 27(7), 1315-1321. [Link]
-
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2023). European Journal of Medicinal Chemistry, 258, 115581. [Link]
-
New Oxaliplatin-Pyrophosphato Analogs with Improved In Vitro Cytotoxicity. (2022). International Journal of Molecular Sciences, 23(20), 12345. [Link]
-
Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2), 1-8. [Link]
-
Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. (2023). Request PDF. [Link]
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2021). Molecules, 26(16), 4993. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). International Journal of Molecular Sciences, 23(18), 10759. [Link]
-
Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors. (2010). ChemMedChem, 5(3), 361-366. [Link]
-
Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. (2018). Toxicology in Vitro, 52, 114-122. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. (2021). American Journal of Pharmacology. [Link]
-
Synthesis, characterization, antimicrobial and antioxidant screening of novel Oxazepines. (2025). Indian Journal of Chemistry. [Link]
-
In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. (2022). Molecules, 27(20), 6898. [Link]
-
Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line. (2014). Journal of Cancer Science & Therapy, 6(11), 454-459. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3328. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Novel 6'-Amino-spiro[indeno[1,2-b] quinoxalined[2][5]ithiine]-5'-carbonitrile Derivatives. (2018). ResearchGate. [Link]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2019). Molecules, 24(23), 4256. [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). Molecules, 30(8), 1735. [Link]
-
Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. (2010). ChemMedChem, 5(3), 361-6. [Link]
-
New Disulfiram Derivatives as MAGL-Selective Inhibitors. (2022). Molecules, 27(19), 6610. [Link]
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Purity Analysis of 6-Oxa-1-azaspiro[3.5]nonane by HPLC
Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, there is a significant drive to "escape from flatland" by incorporating three-dimensional scaffolds into drug candidates to improve their physicochemical and pharmacological properties. 6-Oxa-1-azaspiro[3.5]nonane represents a valuable spirocyclic building block, offering a unique conformational rigidity that is attractive for the synthesis of novel therapeutics. As with any active pharmaceutical ingredient (API) intermediate, the stringent control of its purity is paramount to ensure the safety, efficacy, and reproducibility of the final drug product. The presence of impurities, even in trace amounts, can have significant implications, arising from starting materials, byproducts, or degradation products.
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of this compound purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the inherent analytical challenges posed by this molecule and present a robust, modern HPLC approach, comparing it with a traditional Gas Chromatography (GC) method. The experimental protocols and validation frameworks are presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]
The Analytical Challenge: A Non-Chromophoric, Polar Amine
The chemical structure of this compound, a saturated heterocyclic amine, presents two primary challenges for conventional reversed-phase HPLC analysis:
-
Lack of a UV Chromophore: The molecule does not possess any significant ultraviolet (UV) absorbing functional groups, rendering standard UV-Vis detection methods largely ineffective for sensitive quantification.[5][6]
-
High Polarity: As a small, polar amine, it exhibits poor retention on traditional C8 or C18 reversed-phase columns, often eluting in or near the solvent front, which prevents effective separation from polar impurities.
These challenges necessitate analytical strategies that either introduce a detectable moiety or employ alternative separation and detection techniques.
Primary Recommended Method: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)
For a robust and sensitive quantification of this compound and its impurities, we recommend a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a Charged Aerosol Detector (CAD).
Expertise & Experience: The Rationale Behind HILIC-CAD
-
HILIC for Enhanced Retention: HILIC is an ideal chromatographic mode for highly polar compounds.[7][8][9] It utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to excellent retention and separation of compounds that are unretained in reversed-phase mode.[7][8][10]
-
CAD for Universal and Sensitive Detection: The Charged Aerosol Detector is a universal detector that measures any non-volatile and many semi-volatile analytes.[11][12][13] The HPLC eluent is nebulized, and the resulting aerosol particles are charged and detected by an electrometer. The response is proportional to the mass of the analyte, largely independent of its chemical structure, making it perfect for non-chromophoric compounds like this compound.[14][13] This provides a significant advantage over derivatization-based methods, as it simplifies sample preparation and can detect unexpected impurities that may not react with the derivatizing agent.[15]
Experimental Protocol: HILIC-CAD Method
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the this compound sample.
- Dissolve in and dilute to 25.0 mL with a solution of 90:10 (v/v) acetonitrile/water to a final concentration of ~1.0 mg/mL. This high organic content is crucial for compatibility with the HILIC mobile phase and to ensure good peak shape.
- Vortex to mix and filter through a 0.22 µm PTFE syringe filter before injection.
2. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Detector: Thermo Scientific Vanquish Charged Aerosol Detector Plus or equivalent.
- Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
- Mobile Phase B: Acetonitrile.
- Gradient Program: | Time (min) | %A | %B | |------------|-----|-----| | 0.0 | 5 | 95 | | 8.0 | 30 | 70 | | 8.1 | 5 | 95 | | 12.0 | 5 | 95 |
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- CAD Settings: Evaporation Temperature: 35 °C, Nebulizer Gas (Nitrogen): 60 psi.
Trustworthiness: A Self-Validating System through ICH Q2(R2)
The reliability of this method is established through a rigorous validation process as outlined in the ICH Q2(R2) guideline.[1][2][3][4]
-
Specificity: Demonstrated by analyzing a placebo (synthesis starting materials and reagents without the final cyclization step) and a spiked sample. The main peak should be free from interference from potential impurities.
-
Linearity: A series of at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.1 µg/mL to 1.5 mg/mL), should be prepared and injected. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Assessed by spike recovery at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day with a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Small, deliberate variations in method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.05 mL/min) are introduced to assess the method's reliability during normal usage.
Visualizing the HILIC-CAD Workflow
Caption: Workflow for the quantitative analysis of this compound using HILIC-CAD.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
A well-established, albeit more traditional, alternative for the analysis of volatile or semi-volatile amines is Gas Chromatography.[16][17][18]
Expertise & Experience: The Rationale Behind GC-FID with Derivatization
-
Suitability for Volatile Amines: GC is inherently suitable for compounds that can be volatilized without decomposition. While this compound is amenable to GC, its high polarity and basicity can lead to poor peak shape (tailing) due to interactions with active sites in the injector and on the column.[17][19]
-
Derivatization to Improve Chromatography: To overcome these issues, pre-analysis derivatization is often employed.[19][20] Acylation or silylation of the amine group reduces its polarity and basicity, leading to more symmetrical peaks and improved reproducibility.
-
FID as a Robust Detector: The Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, providing a response that is proportional to the number of carbon atoms in the analyte. It is a cost-effective and reliable choice for purity analysis where the identity of the main component is known.
Experimental Protocol: GC-FID Method
1. Derivatization Procedure:
- To 1.0 mL of the prepared sample solution (~1.0 mg/mL in anhydrous pyridine), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.
2. Chromatographic Conditions:
- GC System: Agilent 8890 GC or equivalent, with FID.
- Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Inlet: Split/Splitless, operated in split mode (50:1).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Temperature Program:
- Initial Temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Detector Temperature: 300 °C.
- Injection Volume: 1 µL.
Objective Comparison of Analytical Methods
The choice between HILIC-CAD and GC-FID depends on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput.
| Performance Parameter | HILIC-CAD | GC-FID with Derivatization | Justification |
| Specificity | High; separates polar impurities effectively. | Moderate to High; dependent on the volatility of impurities. | HILIC is specifically designed for polar compounds, potentially offering better resolution for polar synthesis byproducts. |
| Sensitivity (LOQ) | Excellent (~0.05-0.1% level). | Good (~0.1-0.2% level). | CAD is an extremely sensitive mass-based detector. FID sensitivity is good but may be slightly lower for this application. |
| Sample Preparation | Simple: Dissolve and inject. | Complex: Requires a dedicated, moisture-sensitive derivatization step. | The derivatization step for GC adds time, cost (reagents), and potential for variability if not well-controlled.[19][21] |
| Analysis Time | ~12 minutes per sample. | ~20 minutes per sample (excluding derivatization time). | The GC temperature program is typically longer than a modern UHPLC gradient. |
| Detection Universality | High for non-volatile compounds. Response is mass-proportional. | High for combustible organic compounds. | CAD can detect non-volatile impurities (e.g., salts) that would not elute from a GC column. FID will not detect non-combustible impurities. |
| Robustness | High; less prone to matrix effects than derivatization-based methods. | Moderate; dependent on the completeness and reproducibility of derivatization. | Incomplete derivatization can lead to multiple peaks for a single analyte and inaccurate quantification. |
| Instrumentation Cost | Higher (CAD detectors are a more significant investment). | Lower (GC-FID systems are common and more affordable). | The initial capital outlay for a HILIC-capable UHPLC with a CAD is generally higher than for a standard GC-FID. |
Visualizing the Method Validation Framework
Caption: Key validation parameters for analytical procedures as per ICH Q2(R2) guidelines.[22]
Conclusion and Recommendations
For the quantitative determination of this compound purity, the HILIC-CAD method stands out as the superior choice . It directly addresses the analytical challenges of the molecule by providing excellent retention for a polar compound and universal, sensitive detection without the need for derivatization. This results in a simpler, faster, and more robust method that is less prone to analytical variability and capable of detecting a wider range of potential impurities.
While the GC-FID method is a viable and more cost-effective alternative, its reliance on a derivatization step introduces complexity and potential sources of error. It is best suited for laboratories where HPLC-CAD instrumentation is not available, but careful validation of the derivatization step is critical to ensure data integrity.
Ultimately, the adoption of a well-validated, stability-indicating analytical method is a cornerstone of drug development, ensuring that critical intermediates like this compound meet the stringent purity requirements for the production of safe and effective medicines.
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Kujacic, M. (2012). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
Mahdavi, M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 35. Retrieved from [Link]
-
Kromidas, S. (2021). No chromophore - no problem? Wiley Analytical Science. Retrieved from [Link]
-
Chromatography Forum. (2006). Detecting Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]
-
VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Charged aerosol detection in pharmaceutical analysis. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
YouTube. (2016). Charged Aerosol Detection Applications in Biopharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
-
Cencora. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. bre.com [bre.com]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. ccsknowledge.com [ccsknowledge.com]
- 19. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. intuitionlabs.ai [intuitionlabs.ai]
Safety Operating Guide
Navigating the Disposal of 6-Oxa-1-azaspiro[3.5]nonane: A Guide for Laboratory Professionals
Hazard Assessment: An Analog-Based Approach
A thorough hazard assessment is the foundation of safe disposal. While a dedicated SDS for 6-Oxa-1-azaspiro[3.5]nonane is not publicly available, data from structurally similar compounds, such as its isomers and derivatives, provide critical insights into its potential hazards.
Safety data for compounds like 1-Oxa-6-azaspiro[3.5]nonane oxalate and 6-Oxa-1-azaspiro[3.3]heptane hemioxalate consistently indicate the following potential hazards[1][2]:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion can be detrimental to health.
Based on this analog data, it is prudent to handle this compound as a hazardous substance, exercising caution to prevent all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The following PPE is mandatory to mitigate the risks identified in the hazard assessment:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent, such as vermiculite or sand. Collect the absorbed material into a designated, labeled waste container.
-
Large Spills: In the case of a significant spill, evacuate the area and ensure adequate ventilation. If safe to do so, contain the spill to prevent it from entering drains or waterways. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to local, regional, and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[3][4][5][6][7]. The following protocol provides a general framework for its disposal as a hazardous chemical waste.
Step 1: Waste Segregation Segregate waste containing this compound from other waste streams[8]. Do not mix it with incompatible materials. It is best practice to collect it in a dedicated waste container.
Step 2: Container Selection Use a chemically compatible and leak-proof container for waste collection[9]. The container should have a tightly sealing lid to prevent the release of vapors.
Step 3: Labeling Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity[8][10]. Include the date when the waste was first added to the container.
Step 4: Storage Store the waste container in a designated satellite accumulation area within the laboratory[10]. This area should be secure and away from general laboratory traffic. Ensure the container is kept closed except when adding waste.
Step 5: Arrange for Pickup and Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash[11][12][13].
Empty Container Disposal Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste[12][14]. After thorough cleaning, the container can be disposed of as non-hazardous waste, or recycled, in accordance with institutional policies.
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements (Analog-based) | H315, H319, H335, H302 | |
| Precautionary Statements (Analog-based) | P261, P280, P305+P351+P338 | [1] |
Disposal Workflow Diagram
Caption: A flowchart illustrating the key steps for the proper disposal of this compound.
References
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Glaze 'N Seal. (2021, July 1). Safety Data Sheet. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-6-azaspiro[3.5]nonane oxalate. Retrieved from [Link]
-
Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. Resource Conservation and Recovery Act (RCRA) Overview | US EPA [epa.gov]
- 5. What is the Resource Conservation and Recovery Act (RCRA)? | AllSource Environmental [allsource-environmental.com]
- 6. epa.gov [epa.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. research.columbia.edu [research.columbia.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
